molecular formula C3H4N4O2 B088457 4-Amino-1,2,5-oxadiazole-3-carboxamide CAS No. 13300-88-4

4-Amino-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B088457
CAS No.: 13300-88-4
M. Wt: 128.09 g/mol
InChI Key: NQUIGUVMOCOCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,2,5-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUIGUVMOCOCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337332
Record name 4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13300-88-4
Record name 4-amino-1,2,5-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic route.

Introduction

This compound, also known as 4-aminofurazan-3-carboxamide, is a versatile building block in organic synthesis. The 1,2,5-oxadiazole (furazan) ring system is of significant interest due to its high positive enthalpy of formation, making it a common moiety in energetic materials.[1] Furthermore, furazan and its derivatives are found in various biologically active molecules, highlighting their importance in pharmaceutical research.[1][2] This guide outlines a plausible and well-documented multi-step synthesis pathway starting from readily available precursors.

Overall Synthesis Pathway

The synthesis of this compound can be logically approached through the formation of a key intermediate, 4-aminofurazan-3-carboxylic acid, followed by its conversion to the target carboxamide. An alternative route involves the hydrolysis of the corresponding nitrile, 4-amino-1,2,5-oxadiazole-3-carbonitrile. This guide will focus on the pathway proceeding through the carboxylic acid intermediate, as its synthesis is well-documented and offers a safer reaction profile compared to some historical methods.[1][3]

The proposed pathway involves three main stages:

  • Synthesis of Diaminoglyoxime: A key precursor for the furazan ring.

  • Synthesis of 4-Aminofurazan-3-carboxylic Acid: Formation of the core heterocyclic structure with the necessary functional groups.

  • Amidation of 4-Aminofurazan-3-carboxylic Acid: Conversion of the carboxylic acid to the final carboxamide.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_final Final Step Glyoxal Glyoxal DAG Diaminoglyoxime Glyoxal->DAG Hydroxylamine (safer one-pot method) DAF Diaminofurazan (3,4-Diamino-1,2,5-oxadiazole) DAG->DAF KOH, heat AFCA 4-Aminofurazan-3-carboxylic Acid Target This compound AFCA->Target Amidation (e.g., SOCl2, then NH3) Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->AFCA One-pot reaction: 1. NaNO2, Acetic Acid 2. Hydroxylamine HCl, NaOH, KOH 3. Heat

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis.

Synthesis of Diaminoglyoxime (DAG)

Diaminoglyoxime is a crucial precursor for various furazan-based compounds. A safer, high-yielding, one-pot procedure has been developed, avoiding the thermal runaway risks associated with previous methods.[4][5]

Reaction:

DAG_Synthesis Glyoxal Glyoxal (40% aq.) DAG Diaminoglyoxime Glyoxal->DAG Hydroxylamine Hydroxylamine (50% aq.) Hydroxylamine->DAG 95 °C, 72-96 h

Figure 2: Synthesis of Diaminoglyoxime.

Experimental Protocol:

  • An excess of 50% aqueous hydroxylamine solution (10 equivalents) is heated to 95 °C with stirring in a reaction flask equipped with a reflux condenser.[4][5]

  • A 40% aqueous solution of glyoxal is added dropwise over one hour, maintaining the reaction temperature.[4]

  • After the addition is complete, the reaction mixture is stirred at 95 °C for 72–96 hours.[4][5]

  • The reaction is then cooled to room temperature, followed by further cooling to 0–5 °C in an ice bath to facilitate precipitation.[4][5]

  • The resulting white, crystalline solid (Diaminoglyoxime) is collected by filtration, washed with cold water, and dried. This method provides pure product without the need for recrystallization or treatment with decolorizing carbon.[4]

Quantitative Data:

ParameterValueReference(s)
Yield77–80%[4][5]
Melting Point203-205 °C (decomposes)[6]
Synthesis of 4-Aminofurazan-3-carboxylic Acid

A safe and efficient one-pot synthesis for 4-aminofurazan-3-carboxylic acid has been reported, starting from methyl cyanoacetate.[1][3] This procedure significantly improves upon older methods that were prone to dangerous exotherms and inconsistent yields.[1]

Reaction:

AFCA_Synthesis MC Methyl Cyanoacetate Oxime In situ Oxime Intermediate MC->Oxime 1. NaNO2, H2O 2. Acetic Acid (0-15 °C) AFCA 4-Aminofurazan-3-carboxylic Acid Oxime->AFCA 1. NaOH, KOH, Hydroxylamine HCl 2. Heat (95-100 °C)

Figure 3: One-pot synthesis of 4-Aminofurazan-3-carboxylic Acid.

Experimental Protocol:

  • In a three-neck round-bottom flask, sodium nitrite (1.05 equivalents) is dissolved in distilled water.[3]

  • Methyl cyanoacetate (1.00 equivalent) is added, and the mixture is cooled to 0 °C.[3]

  • Acetic acid (1.05 equivalents) is added dropwise, ensuring the temperature does not exceed 15 °C, to form the oxime intermediate in situ.[3]

  • In a separate step (as part of the one-pot process described by Sheremetev and improved upon by Miller et al.), the in-situ formed oxime is treated with a mixture of sodium hydroxide and potassium hydroxide.[1][3]

  • Hydroxylamine hydrochloride is then added slowly.[1]

  • The resulting mixture is heated for 2 hours at 95–100 °C to induce ring closure and form the furazan moiety.[1]

  • After cooling, the reaction mixture is acidified to precipitate the product, 4-aminofurazan-3-carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference(s)
Yield64% (scalable to 1 mole)[1]
Melting PointStrong exothermic event at 224 °C (DSC)[2]
Amidation of 4-Aminofurazan-3-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard organic transformation. While a specific protocol for the amidation of 4-aminofurazan-3-carboxylic acid is not detailed in the provided search results, a general and effective method involves the formation of an acyl chloride intermediate followed by reaction with ammonia. A similar transformation is described for a benzo[c][5][6][7]oxadiazole-5-carboxylic acid.[8]

Reaction:

Amidation_Reaction AFCA 4-Aminofurazan-3-carboxylic Acid AcylChloride Acyl Chloride Intermediate AFCA->AcylChloride SOCl2 or (COCl)2 Target This compound AcylChloride->Target Aqueous Ammonia

Figure 4: Amidation of 4-Aminofurazan-3-carboxylic Acid.

Experimental Protocol (General Procedure):

  • 4-Aminofurazan-3-carboxylic acid is suspended in a suitable inert solvent (e.g., THF or dichloromethane) containing a catalytic amount of DMF.

  • Thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • The excess reagent and solvent are removed under reduced pressure.

  • The crude acyl chloride is dissolved in an appropriate solvent (e.g., 1,4-dioxane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.[8]

  • The reaction mixture is stirred for a specified period, allowing for the formation of the amide.

  • The product, this compound, is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Alternative Precursor: 4-Amino-1,2,5-oxadiazole-3-carbonitrile

An alternative route to the target molecule could involve the synthesis and subsequent hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This intermediate is a known compound and serves as a versatile building block in its own right.[7] The synthesis often involves multi-step processes rooted in established heterocyclic chemistry.[7] While detailed protocols for its synthesis and conversion to the amide were not the primary focus of the initial search, it represents a viable alternative pathway for consideration.

Safety Considerations

  • The synthesis of furazan-based compounds can involve energetic intermediates and potentially exothermic reactions. It is crucial to adhere strictly to the reported safe procedures, particularly regarding temperature control during the formation of the oxime and the furazan ring.[1][3]

  • Hydroxylamine and its salts can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. These reagents must be handled with extreme care.

Conclusion

The synthesis of this compound is achievable through a multi-step pathway that prioritizes safety and efficiency. By utilizing a modern, one-pot procedure for the key intermediate, 4-aminofurazan-3-carboxylic acid, many of the hazards associated with older synthetic routes can be mitigated.[1] The subsequent amidation is a standard transformation, allowing for the reliable production of the target compound. This guide provides the necessary procedural details and data to enable the successful synthesis of this valuable heterocyclic building block for further research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical characteristics, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and comparison.

Core Physicochemical Properties

This compound, also known as furazanamide, is a small molecule with the chemical formula C₃H₄N₄O₂.[1][2][3] Its structure features a 1,2,5-oxadiazole (furazan) ring substituted with an amino group and a carboxamide group. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its potential applications in drug discovery and development.

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂[1][2][3]
Molecular Weight 128.09 g/mol [1][2][3]
Boiling Point (Predicted) 345.5 °C at 760 mmHg[2][4]
Density (Predicted) 1.608 g/cm³[2][4]
Refractive Index (Predicted) 1.617[2][4]
LogP (Predicted) 0.03220[2][4]
Vapor Pressure (Predicted) 6.13E-05 mmHg at 25°C[2][4]
Flash Point (Predicted) 162.8 °C[2][4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, general synthetic strategies for 1,2,5-oxadiazole derivatives provide a foundational approach. One common method involves the cyclization of α-amino amidoximes. A potential synthetic route could start from diaminofurazan.[5]

The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods are crucial for quality control in any research or development setting.

General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the amino and amide protons.

  • ¹³C NMR: To determine the carbon framework of the molecule.

Mass Spectrometry (MS):

  • To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy:

  • To identify the characteristic functional groups present, such as N-H stretches from the amino and amide groups, and C=O stretch from the carboxamide.

A general workflow for the synthesis and characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Diaminofurazan) reaction Cyclization/Functional Group Interconversion start->reaction crude Crude Product reaction->crude purification Recrystallization or Chromatography crude->purification pure Pure Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

A general workflow for the synthesis, purification, and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,5-oxadiazole have shown a range of biological activities, including potential as anticancer agents.[6][7] Notably, some 1,2,5-oxadiazole-3-carboximidamide derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in promoting immune tolerance for tumors.[5][6][7][8][9][10]

The inhibition of IDO1 can disrupt this immunosuppressive mechanism. The general signaling pathway involving IDO1 is illustrated below.

G cluster_pathway IDO1 Signaling Pathway in Cancer Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression (e.g., T-cell anergy) Kynurenine->Immune_Suppression Tumor_Growth Tumor Growth and Survival Immune_Suppression->Tumor_Growth Inhibitor 4-Amino-1,2,5-oxadiazole -3-carboxamide (or derivative) Inhibitor->IDO1

Simplified schematic of the IDO1 signaling pathway and the potential point of inhibition.
Experimental Protocol: IDO1 Inhibition Assay

To evaluate the potential of this compound or its derivatives as IDO1 inhibitors, a cell-based assay can be employed. A general protocol is outlined below.

G start Seed cancer cells (e.g., HeLa or SK-OV-3) induce Induce IDO1 expression (e.g., with IFN-γ) start->induce treat Treat cells with test compound (serial dilutions) induce->treat incubate Incubate for 24-48 hours treat->incubate supernatant Collect cell supernatant incubate->supernatant measure Measure kynurenine concentration (e.g., colorimetric assay) supernatant->measure analyze Calculate IC₅₀ value measure->analyze

A typical experimental workflow for an in vitro IDO1 inhibition assay.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

References

An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carboxamide (CAS Number: 13300-88-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound with the CAS number 13300-88-4. The 1,2,5-oxadiazole (furazan) ring system is a notable pharmacophore due to its metabolic stability and ability to participate in hydrogen bonding with biological receptors.[1] Derivatives of this scaffold have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[2] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols for its synthesis.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂--INVALID-LINK--
Molecular Weight 128.09 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms 4-Aminofurazan-3-carboxamide, 3-Amino-4-carbamoyl-1,2,5-oxadiazole--INVALID-LINK--
SMILES NC(=O)C1=NON=C1N--INVALID-LINK--
InChIKey NQUIGUVMOCOCDD-UHFFFAOYSA-N--INVALID-LINK--

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

ParameterValueUnitSource
Boiling Point 345.5°C at 760 mmHg--INVALID-LINK--
Density 1.608g/cm³--INVALID-LINK--
Vapor Pressure 6.13E-05mmHg at 25°C--INVALID-LINK--
Refractive Index 1.617--INVALID-LINK--
Flash Point 162.8°C--INVALID-LINK--
LogP 0.03220--INVALID-LINK--
Polar Surface Area 108.03Ų--INVALID-LINK--

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

The signal word associated with this compound is "Warning".[3]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

An improved and safer synthesis of 4-aminofurazan-3-carboxylic acid has been reported, which provides a more direct and higher-yielding route compared to previous methods.[4] This method involves a two-step, one-pot aqueous procedure from readily available starting materials, designed to minimize the risk of exothermic runaway.[5][6]

Step 2: Conversion of Carboxylic Acid to Carboxamide

The conversion of the resulting 4-aminofurazan-3-carboxylic acid to the target carboxamide can be achieved through standard amide formation methodologies. Based on synthetic strategies for analogous N-acylated furazan-3-amines, the following general procedures could be adapted.[5]

Method A: Acyl Chloride Route

  • The carboxylic acid is first converted to its corresponding acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[5]

  • The resulting acyl chloride is then reacted with ammonia (or a protected amine followed by deprotection) to form the primary carboxamide. This step is usually performed at a low temperature (e.g., 0 °C) in a suitable solvent.

Method B: Activating Agent Route

  • The carboxylic acid is activated in situ using a coupling agent. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5]

  • The activated carboxylic acid is then reacted with an ammonia source to yield the carboxamide.

The purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 1,2,5-oxadiazole (furazan) derivatives has shown significant promise in various therapeutic areas.

Derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression.[7] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The general mechanism involves the binding of the inhibitor to the active site of the IDO1 enzyme, preventing the metabolism of tryptophan and thereby counteracting the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.

Furthermore, a structurally related furazan derivative has been identified as interacting with deoxyhypusine hydroxylase (DOHH), an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[5] The hypusination of eIF5A is crucial for its function in protein synthesis and cell proliferation, making DOHH a potential target for anti-cancer and anti-proliferative therapies.

Based on these findings, a hypothetical signaling pathway and experimental workflow for evaluating the biological activity of this compound can be proposed.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Compound This compound Characterize->Compound Screening Initial Phenotypic Screening (e.g., Anti-proliferative Assay) Compound->Screening TargetID Target Identification (e.g., IDO1, DOHH) Screening->TargetID EnzymeAssay Enzymatic Inhibition Assays (IC50 Determination) TargetID->EnzymeAssay CellAssay Cell-based Assays (e.g., Tryptophan Metabolism, eIF5A Hypusination) TargetID->CellAssay

Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.

G cluster_pathway Hypothesized Signaling Pathway Inhibition cluster_ido1 IDO1 Pathway cluster_dohh DOHH Pathway cluster_effects Downstream Cellular Effects Compound This compound IDO1 IDO1 Enzyme Compound->IDO1 DOHH DOHH Enzyme Compound->DOHH Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 ImmuneSuppression Tumor Immune Suppression Kynurenine->ImmuneSuppression eIF5A_active Active Hypusinated eIF5A DOHH->eIF5A_active eIF5A_inactive Inactive eIF5A eIF5A_inactive->DOHH CellProliferation Cancer Cell Proliferation eIF5A_active->CellProliferation

References

In-Depth Technical Guide to the Molecular Structure of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The information is compiled from various scientific sources to support research and development efforts.

Molecular Structure and Properties

This compound, also known as 4-aminofurazan-3-carboxamide, is a small, planar molecule with the chemical formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol . The core of the molecule is a 1,2,5-oxadiazole (furazan) ring, which is substituted with an amino group at position 4 and a carboxamide group at position 3.

The presence of multiple nitrogen and oxygen atoms makes the molecule capable of forming extensive hydrogen bond networks, which significantly influences its crystal packing and potential biological interactions.[1] The oxadiazole scaffold is a known pharmacophore, and its derivatives have been explored for various therapeutic applications due to their metabolic stability and ability to engage in hydrogen bonding with biological targets.[1]

Key Physicochemical Properties:

PropertyValueSource
IUPAC NameThis compoundPubChem
CAS Number13300-88-4PubChem
Molecular FormulaC₃H₄N₄O₂PubChem
Molecular Weight128.09 g/mol PubChem
Boiling Point345.5 °C at 760 mmHgLookChem
Density1.608 g/cm³LookChem

Synthesis and Experimental Protocols

General Synthesis Workflow:

G Start 4-Aminofurazan-3-carboxylic acid Step1 Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) Start->Step1 Step2 Amination (Reaction with ammonia or an ammonia source) Step1->Step2 Product This compound Step2->Product

Figure 1: General synthetic workflow for this compound.

Protocol for the Synthesis of the Precursor, 4-Aminofurazan-3-carboxylic Acid:

A documented synthesis of the precursor, 4-aminofurazan-3-carboxylic acid, involves the neutralization of its potassium salt.[2] The procedure reported by Sheremetev et al. is considered to yield the authentic acid.[2]

Experimental Protocol (Adapted from literature on related compounds):

A closely related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, was synthesized by boiling a mixture of diaminofurazan and 2,2-dichloro-3-oxo-3-phenylpropanal in dry carbon tetrachloride for 30 minutes.[1] After cooling, the precipitate was filtered and recrystallized from chloroform.[1] This suggests that the synthesis of the target carboxamide could be achieved through the reaction of a suitable activated derivative of 4-aminofurazan-3-carboxylic acid with an appropriate amine source.

Crystallographic Data and Molecular Geometry

In the crystal structure of the formamide analogue, the asymmetric unit contains two coplanar molecules.[1] The crystal packing is dominated by a network of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, which link the molecules into sheets.[1] Hirshfeld surface analysis indicates that H⋯O/O⋯H and H⋯N/N⋯H interactions are the most significant contributors to the crystal packing.[1] It is highly probable that this compound exhibits a similar hydrogen bonding pattern, contributing to its solid-state stability.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for the target compound is not available in the searched literature, the ¹H and ¹³C NMR data for the analogous N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide in DMSO-d₆ are as follows:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.40 (1H, s, NH), 8.75 (1H, s, CHO), 6.11 (2H, s, NH₂).[1]

  • ¹³C NMR (200 MHz, DMSO-d₆): δ 143.89, 147.78, 165.90.[1]

It is expected that the ¹H NMR spectrum of this compound would show signals for the amino and amide protons, and the ¹³C NMR spectrum would display signals for the two carbons of the oxadiazole ring and the carbonyl carbon of the carboxamide group.

Infrared (IR) Spectroscopy:

The IR spectrum of a related furoxan derivative showed characteristic bands for amino groups (3501 and 3386 cm⁻¹), C=N double bonds (1633 cm⁻¹), and the furoxan ring (1598 and 1566 cm⁻¹).[4] The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the carboxamide, and the vibrations of the oxadiazole ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. For a related furoxan derivative, HRMS (ESI) was used to confirm the calculated mass.[4]

Biological Activity and Potential Applications

Derivatives of 1,2,5-oxadiazole are recognized as important scaffolds in medicinal chemistry. They have been investigated for a range of biological activities. For instance, certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed and evaluated as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression.[5]

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been elucidated for this compound itself, its potential as an IDO1 inhibitor suggests a role in modulating the kynurenine pathway of tryptophan metabolism. Inhibition of IDO1 can lead to a decrease in kynurenine levels and an increase in tryptophan levels, which can restore T-cell-mediated immune responses against tumors.

G cluster_0 Tumor Microenvironment cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell T-Cell Tryptophan->T_Cell Required for Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces Immune_Activation Immune Activation T_Cell->Immune_Activation Mediates Molecule This compound (Potential Inhibitor) Molecule->IDO1 Inhibits

Figure 2: Postulated mechanism of action via IDO1 inhibition.

The structural similarity of this compound to known bioactive molecules suggests its potential for further investigation in drug discovery programs, particularly in the areas of oncology and immunology.

Conclusion

This compound is a well-defined heterocyclic molecule with potential for applications in medicinal chemistry. Its planar structure and capacity for extensive hydrogen bonding are key features that may govern its biological activity. While detailed experimental data for this specific compound are somewhat limited in the public domain, analysis of its precursor and closely related analogues provides a solid foundation for its synthesis, characterization, and further exploration as a pharmacologically active agent. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

The Discovery and History of 4-Amino-1,2,5-oxadiazole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound, stands at the intersection of medicinal chemistry and materials science. Belonging to the furazan (a common name for 1,2,5-oxadiazole) family, this molecule has garnered attention for its versatile applications, primarily as a crucial building block in the synthesis of novel therapeutic agents and energetic materials. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound and its foundational precursor, 4-aminofurazan-3-carboxylic acid.

Historical Development: A Journey of Synthetic Refinement

The history of this compound is intrinsically linked to the development of its parent carboxylic acid. The synthesis of the 1,2,5-oxadiazole ring system, particularly with amino functionalization, has been a long-standing challenge in heterocyclic chemistry, marked by issues of low yields, safety concerns, and even mischaracterization of products.

The earliest reported synthesis of the precursor, 4-aminofurazan-3-carboxylic acid, dates back to 1931 by Longo. However, this multi-step process from malononitrile resulted in a meager 9% overall yield, limiting its practical application.[1] For decades, the synthesis of this key intermediate remained inefficient and fraught with difficulties.

A significant development came in 2004 when Meyer reported a two-step process from methyl cyanoacetate.[1][2] This method, however, was later found to have mischaracterized the final product, which was actually a stable bifurazan potassium salt complex.[1][2] Shortly after, in 2005, Sheremetev published a one-pot synthesis from ethyl cyanoacetate with a reported yield of 78%.[1] Despite the promising yield, this procedure was not without its own challenges, including reproducibility issues and the formation of voluminous precipitates that hindered stirring.[1]

The persistent challenges in safely and efficiently producing 4-aminofurazan-3-carboxylic acid spurred further research, culminating in a significant breakthrough in 2020. Crowder and his team at the CCDC U.S. Army Research Laboratory developed a safe and scalable one-pot synthesis.[1][2][3] This improved methodology addressed the dangerous exothermic profiles of previous methods and provided a reliable route to the key precursor, paving the way for more accessible synthesis of its derivatives, including this compound.[1][2][3]

The conversion of the carboxylic acid or its ester to the corresponding carboxamide is a standard chemical transformation, often achieved through reaction with ammonia or an activated ammonia equivalent. While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its preparation follows established synthetic routes from the now more readily available 4-aminofurazan-3-carboxylic acid or its esters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing and conducting experiments, as well as for computational modeling studies.

PropertyValueSource
Molecular FormulaC₃H₄N₄O₂PubChem[4]
Molecular Weight128.09 g/mol PubChem[4]
XLogP3-AA-0.8PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count4PubChem[4]
Rotatable Bond Count1PubChem[4]
Exact Mass128.03342538 DaPubChem[4]
Monoisotopic Mass128.03342538 DaPubChem[4]
Topological Polar Surface Area108 ŲPubChem[4]
Heavy Atom Count9PubChem[4]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of the key precursor, 4-aminofurazan-3-carboxylic acid, as this is the critical and historically challenging step in the path to obtaining this compound. The subsequent conversion to the carboxamide is a more standard procedure.

Synthesis of 4-Aminofurazan-3-carboxylic Acid (Crowder et al., 2020)

This protocol describes a safer and more efficient one-pot synthesis.[1][2]

Materials:

  • Methyl cyanoacetate

  • Sodium nitrite (98%)

  • Acetic acid

  • 50% aqueous hydroxylamine

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a three-neck round-bottom flask equipped with a stir bar and a temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

  • Add methyl cyanoacetate (1.00 equiv) to the solution and cool the mixture to 0 °C in an ice-water bath.

  • Add acetic acid (1.05 equiv) dropwise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a 50% aqueous solution of hydroxylamine (2.00 equiv) dropwise, maintaining the temperature below 10 °C.

  • Slowly add a solution of sodium hydroxide (4.00 equiv) in water, keeping the temperature below 20 °C.

  • Heat the reaction mixture to 95-100 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and then to 0 °C in an ice-water bath.

  • Acidify the solution to a pH of 1 by the slow, dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_of_4_aminofurazan_3_carboxylic_acid cluster_reagents Methyl cyanoacetate Methyl cyanoacetate Oxime intermediate Oxime intermediate Methyl cyanoacetate->Oxime intermediate NaNO2, AcOH, H2O Amidoxime intermediate Amidoxime intermediate Oxime intermediate->Amidoxime intermediate NH2OH Furazan ring formation Furazan ring formation Amidoxime intermediate->Furazan ring formation NaOH, heat 4-Aminofurazan-3-carboxylic acid 4-Aminofurazan-3-carboxylic acid Furazan ring formation->4-Aminofurazan-3-carboxylic acid Acidification (HCl) NaNO2, AcOH, H2O NaNO2, AcOH, H2O NH2OH NH2OH NaOH, heat NaOH, heat Acidification (HCl) Acidification (HCl) Carboxamide_Formation cluster_reagents 4-Aminofurazan-3-carboxylic acid 4-Aminofurazan-3-carboxylic acid Acyl chloride intermediate Acyl chloride intermediate 4-Aminofurazan-3-carboxylic acid->Acyl chloride intermediate SOCl2 or (COCl)2 This compound This compound Acyl chloride intermediate->this compound NH3 SOCl2 or (COCl)2 SOCl2 or (COCl)2 NH3 NH3

References

Spectroscopic Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of 1,2,5-oxadiazole (furazan) derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the 1,2,5-oxadiazole ring and characteristic values for amino and carboxamide functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0Broad Singlet1HAmide proton (-CO NH ₂)
~ 7.0 - 7.5Broad Singlet1HAmide proton (-CO NH ₂)
~ 6.0 - 6.5Broad Singlet2HAmino group protons (-NH ₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165Carboxamide Carbonyl Carbon (C =O)
~ 150 - 155Oxadiazole Ring Carbon (C4-NH₂)
~ 140 - 145Oxadiazole Ring Carbon (C3-CONH₂)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (Amino and Amide groups)
1680 - 1650StrongC=O stretching (Amide I band)
1640 - 1590MediumN-H bending (Amino and Amide II band)
1600 - 1400Medium-WeakC=N stretching (Oxadiazole ring)
1300 - 1000Medium-StrongC-N and N-O stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~ 142.03[M]⁺ (Molecular Ion)
~ 126[M-NH₂]⁺
~ 98[M-CONH₂]⁺
~ 70Fragmentation of the oxadiazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard laboratory practices for the characterization of nitrogen-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Direct infusion or coupling with a liquid chromatography (LC) system can be used.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report/Publication

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Theoretical Underpinnings of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent pharmacophore in modern drug discovery.[1] Its metabolic stability and capacity for hydrogen bonding interactions with biological receptors make it an attractive moiety for the design of novel therapeutic agents.[1] Derivatives of oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a detailed theoretical and experimental overview of a specific derivative, 4-Amino-1,2,5-oxadiazole-3-carboxamide, to support researchers, scientists, and drug development professionals in their exploration of its therapeutic potential. While direct theoretical studies on this exact molecule are limited, this paper synthesizes available data from structurally analogous compounds to present a predictive analysis of its properties.

Molecular Structure and Theoretical Analysis

The structural integrity and electronic properties of a molecule are paramount to its function as a therapeutic agent. For this compound, a comprehensive understanding of its molecular geometry and electronic distribution can be inferred from crystallographic data of closely related compounds and computational studies on similar oxadiazole derivatives.

Molecular Geometry:

The geometry of this compound is expected to be largely planar, a characteristic feature of the oxadiazole ring.[1] This planarity is crucial for effective interaction with flat receptor surfaces. Data from the crystal structure of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide reveals key bond angles that are likely to be similar in the target molecule.[1] These slight variations in bond angles are influenced by intermolecular hydrogen-bonding interactions.[1]

Table 1: Predicted and Analogous Bond Angles for this compound

Atoms InvolvedPredicted Bond Angle (°)Reference Bond Angle (°) for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[1]
C-N-C (amide link)~125125.88 (14) / 125.04 (14)
N-C-N (ring)~125125.07 (14) / 125.41 (14)
N-C-C (ring to amide)~124124.71 (14) / 124.10 (14)
N-C-N (amino group)~125124.68 (15) / 125.28 (15)
N-C-C (amino to ring)~127127.25 (15) / 126.16 (15)
O=C-N (amide)~124125.23 (15) / 123.42 (15)

Electronic Properties and Computational Analysis:

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules.[4] While a specific DFT study on this compound is not publicly available, studies on other substituted oxadiazoles provide valuable insights.[4][5] These studies typically employ methods like B3LYP to calculate properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap.[4] These parameters are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. The presence of electron-donating (amino) and electron-withdrawing (carboxamide, oxadiazole ring) groups in the target molecule suggests a complex electronic landscape that would be a key determinant of its biological activity.

Experimental Protocols

Synthesis of this compound (Proposed Method):

The following protocol is adapted from the synthesis of the structurally similar N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.[1]

Materials:

  • Diaminofurazan

  • Appropriate acylating agent (e.g., a derivative of glyoxylic acid)

  • Dry Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Chloroform (for recrystallization)

Procedure:

  • A mixture of diaminofurazan (1 equivalent) and the acylating agent (1 equivalent) is prepared in dry CCl₄.

  • The reaction mixture is heated to boiling and refluxed for 30 minutes.

  • The mixture is then cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as chloroform, to yield the final product.

Characterization:

The synthesized compound would be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. For comparison, the ¹H NMR of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide in DMSO-d₆ shows signals at 10.40 (1H, NH), 8.75 (1H, CHO), and 6.11 (2H, NH₂). The ¹³C NMR shows peaks at 143.89, 147.78, and 165.90 ppm.[1]

  • Mass Spectrometry: To determine the molecular weight. The exact mass of this compound is 128.03342538 Da.[6]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the precise three-dimensional structure.

Visualization of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Diaminofurazan C Reflux in dry CCl4 A->C B Acylating Agent B->C D Cooling & Filtration C->D E Recrystallization (Chloroform) D->E F This compound E->F

Caption: Synthetic workflow for the proposed synthesis of this compound.

G Role of Oxadiazole Derivatives in Drug Development cluster_core Core Scaffold cluster_properties Key Properties cluster_interaction Biological Interaction cluster_outcomes Therapeutic Outcomes A 1,2,5-Oxadiazole Ring B Metabolic Stability A->B C Hydrogen Bonding Capacity A->C D Planar Geometry A->D E Binding to Receptor Sites B->E C->E D->E F Anti-inflammatory E->F G Antibacterial E->G H Anticancer E->H

References

An In-depth Technical Guide to the Derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4-Amino-1,2,5-oxadiazole-3-carboxamide core. This scaffold has garnered significant interest in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological functions. This document details experimental protocols, summarizes key quantitative data, and visualizes important pathways and workflows to support ongoing research and development efforts in this field.

Core Synthesis and Derivatization

The 1,2,5-oxadiazole, or furazan, ring is a key structural motif that imparts unique properties to its derivatives, including a high positive enthalpy of formation, making it of interest in the field of energetic materials.[1] In the realm of medicinal chemistry, this heterocycle is recognized as a valuable pharmacophore.

A safe and efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid, a precursor to the target carboxamide, has been developed to overcome the challenges of previous methods that were often low-yielding and posed safety risks due to exothermic reactions.[1]

General Synthesis Workflow

The synthesis of this compound and its subsequent derivatization typically follows a structured pathway. The following diagram illustrates a generalized workflow for the synthesis of the core structure and its subsequent modification.

G cluster_0 Core Synthesis cluster_1 Carboxamide Formation & Derivatization Malononitrile Malononitrile Hydroxyamidine Hydroxyamidine Malononitrile->Hydroxyamidine Hydroxylamine, Sodium Nitrite, HCl Hydroximoyl_Chloride Hydroximoyl_Chloride Hydroxyamidine->Hydroximoyl_Chloride Diazotization (acidic conditions) 4-Amino-1,2,5-oxadiazole-3-carboximidamide 4-Amino-1,2,5-oxadiazole-3-carboximidamide Hydroximoyl_Chloride->4-Amino-1,2,5-oxadiazole-3-carboximidamide Coupling with Benzylamines/Anilines 4-Amino-1,2,5-oxadiazole-3-carboxylic_acid 4-Amino-1,2,5-oxadiazole -3-carboxylic acid Acid_Chloride Acid_Chloride 4-Amino-1,2,5-oxadiazole-3-carboxylic_acid->Acid_Chloride Thionyl Chloride This compound This compound Acid_Chloride->this compound Ammonia N-Substituted_Derivatives N-Substituted_Derivatives This compound->N-Substituted_Derivatives Alkylation, Acylation, etc. G Tryptophan Tryptophan N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine IDO1 IDO1 IDO1 Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression T-cell suppression Inhibitor 4-Amino-1,2,5-oxadiazole -3-carboxamide Derivative Inhibitor->IDO1 G Seed_Cells Seed HeLa cells in 96-well plate Induce_Treat Add IFN-γ and Test Compounds Seed_Cells->Induce_Treat Incubate_24h Incubate for 24 hours Induce_Treat->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Hydrolyze Hydrolyze with TCA (50°C, 30 min) Collect_Supernatant->Hydrolyze Detect_Kynurenine Add DMAB reagent Hydrolyze->Detect_Kynurenine Measure_Absorbance Measure Absorbance at 480 nm Detect_Kynurenine->Measure_Absorbance

References

Potential Research Areas for 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1,2,5-oxadiazole-3-carboxamide. While direct research on this compound is limited, its structural features suggest significant potential in several therapeutic areas, most notably as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy. This document outlines key potential research areas, provides detailed hypothetical experimental protocols to investigate these areas, and summarizes the current landscape of related compounds to guide future drug discovery efforts.

Introduction: The Promise of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and its capacity to engage in hydrogen bonding with biological targets.[1] Derivatives of 1,2,5-oxadiazole have been investigated for a multitude of pharmacological applications, including anti-inflammatory, antibacterial, antihypertensive, and anticancer activities.[1] Notably, the furoxan (1,2,5-oxadiazole-N-oxide) subgroup is known for its ability to release nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2]

This compound, the subject of this guide, combines the key features of the furazan ring with amino and carboxamide functional groups. These groups provide opportunities for further chemical modification and can act as key pharmacophoric elements for target engagement.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for initial assessment of its drug-like characteristics.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂PubChem
Molecular Weight 128.09 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 13300-88-4PubChem
Predicted LogP -0.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

Potential Research Areas

Based on the structure of this compound and the known activities of related compounds, several promising research avenues can be proposed.

Cancer Immunotherapy: Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Hypothesis: this compound acts as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune tolerance in the tumor microenvironment.

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps tumors evade the immune system. Inhibition of IDO1 is a promising strategy to enhance anti-tumor immunity. Several small molecule IDO1 inhibitors have been developed, with some, like Epacadostat, featuring a hydroxyamidine group that interacts with the heme iron of the enzyme.[3] The 4-amino-1,2,5-oxadiazole moiety could potentially mimic this interaction.

Proposed Research Workflow:

G cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 4-Amino- 1,2,5-oxadiazole-3-carboxamide Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification IDO1_Assay IDO1 Enzyme Inhibition Assay (IC50) Purification->IDO1_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on IDO1+ cancer cells) IDO1_Assay->Cytotoxicity_Assay Kynurenine_Assay Measurement of Kynurenine Production in Co-culture Cytotoxicity_Assay->Kynurenine_Assay T_Cell_Assay T-cell Proliferation and Activation Assay Kynurenine_Assay->T_Cell_Assay PK_Studies Pharmacokinetic (PK) Studies in Mice T_Cell_Assay->PK_Studies Efficacy_Studies Tumor Xenograft Model Efficacy Studies PK_Studies->Efficacy_Studies

Caption: Proposed research workflow for evaluating this compound as an IDO1 inhibitor.

Hypothesized Signaling Pathway of IDO1 Inhibition:

G Compound 4-Amino-1,2,5-oxadiazole -3-carboxamide IDO1 IDO1 Enzyme Compound->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Conversion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-cell Tryptophan->T_Cell Required for Activation Kynurenine->T_Cell Suppression Immune_Evasion Immune Evasion Kynurenine->Immune_Evasion Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Killing Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity

Caption: Hypothesized mechanism of action for an IDO1 inhibitor in the tumor microenvironment.

Anti-parasitic Drug Discovery

Derivatives of 3-aminofurazan have shown promising activity against various parasites, including the causative agent of malaria, Plasmodium falciparum.[4] The specific structural features required for anti-parasitic activity are not fully elucidated, but the 1,2,5-oxadiazole core appears to be a valid starting point for the design of novel anti-parasitic agents.

Proposed Research Directions:

  • Screening of this compound against a panel of parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species.

  • Structure-activity relationship (SAR) studies by synthesizing and testing derivatives with modifications to the amino and carboxamide groups.

Energetic Materials

The 1,2,5-oxadiazole ring is known for its high positive enthalpy of formation, making it a common component in energetic materials.[5][6] While the focus of this guide is on therapeutic applications, it is worth noting that derivatives of 4-aminofurazan-3-carboxylic acid have been investigated for their energetic properties.[7] Further investigation into the thermal stability and explosive properties of this compound could be a niche research area.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for key experiments to explore the potential of this compound as an IDO1 inhibitor.

Synthesis of this compound

This protocol is a proposed two-step synthesis starting from the known precursor, 4-aminofurazan-3-carboxylic acid.

Step 1: Synthesis of 4-Aminofurazan-3-carbonyl chloride

  • To a solution of 4-aminofurazan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amidation to form this compound

  • Dissolve the crude 4-aminofurazan-3-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Alternative Amidation using Coupling Reagents:

  • Dissolve 4-aminofurazan-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable amine source (e.g., ammonium chloride, 1.2 eq) in anhydrous DMF.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.[8]

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and purify the product as described in Step 2.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 activity.[4][6]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) to the wells of a 96-well plate.

  • Add the recombinant IDO1 enzyme to each well.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the IC₅₀ value of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound on cancer cells.[9]

Materials:

  • IDO1-expressing cancer cell line (e.g., SK-OV-3, T24)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for drug discovery. Its structural similarity to known bioactive molecules, particularly IDO1 inhibitors, provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research areas and detailed experimental protocols in this guide offer a clear path forward for researchers to unlock the full potential of this intriguing compound. Future work should focus on the synthesis of a library of derivatives to establish robust structure-activity relationships, followed by in-depth preclinical evaluation of the most promising candidates. The insights gained from such studies will be invaluable in advancing the field of 1,2,5-oxadiazole-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound featuring the 1,2,5-oxadiazole (furazan) ring system. This scaffold is of significant interest in medicinal chemistry due to its physicochemical properties and its role as a bioisostere for amide and ester groups. Derivatives of the 1,2,5-oxadiazole core have demonstrated a wide range of biological activities, including potential applications in cancer immunotherapy as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]

IDO1 is a key metabolic enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This process suppresses the activity of T-cells and other immune cells, allowing tumors to grow unchecked. Consequently, the development of small molecule inhibitors of IDO1 is a promising strategy in oncology. This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound as a potential IDO1 inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₄N₄O₂[3]
Molecular Weight 128.09 g/mol [3]
CAS Number 13300-88-4[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO (predicted)[4]
LogP -0.8[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ethyl 4-aminofurazan-3-carboxylate. The first part of the synthesis describes a safe and efficient one-pot synthesis of the precursor 4-aminofurazan-3-carboxylic acid, followed by its esterification. The second part outlines the amidation of the resulting ester.

Part 1: Synthesis of Ethyl 4-aminofurazan-3-carboxylate

This protocol is adapted from a safer synthesis method for the precursor, 4-aminofurazan-3-carboxylic acid, and its subsequent esterification.

Step 1a: One-pot synthesis of 4-aminofurazan-3-carboxylic acid

  • Materials: Methyl cyanoacetate, Sodium nitrite, Acetic acid, 50% aqueous hydroxylamine, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium nitrite (1.05 eq) in water.

    • Add methyl cyanoacetate (1.00 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic acid (1.05 eq) dropwise, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, cool the reaction mixture back to 0 °C.

    • Carefully add a solution of sodium hydroxide to neutralize the acetic acid.

    • Add a 50% aqueous solution of hydroxylamine (2.50 eq) dropwise, maintaining the temperature below 20 °C.

    • Heat the reaction mixture to 95 °C for 4 hours.

    • Cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Acidify the reaction mixture to pH 1 with concentrated hydrochloric acid to precipitate the product.

    • Isolate the solid by filtration, wash with cold water, and dry to yield 4-aminofurazan-3-carboxylic acid.

Step 1b: Esterification to Ethyl 4-aminofurazan-3-carboxylate

  • Materials: 4-aminofurazan-3-carboxylic acid, Ethanol, p-toluenesulfonic acid monohydrate.

  • Procedure:

    • Suspend 4-aminofurazan-3-carboxylic acid (1.00 eq) in ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.10 eq).

    • Heat the mixture to reflux and stir for 8 hours.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Remove the solvent under reduced pressure.

    • Triturate the solid residue with water, filter, and dry to obtain ethyl 4-aminofurazan-3-carboxylate.

Part 2: Amidation to this compound

This is a general procedure for the amidation of an ester.

  • Materials: Ethyl 4-aminofurazan-3-carboxylate, Anhydrous ammonia (or ammonium hydroxide).

  • Procedure:

    • Dissolve ethyl 4-aminofurazan-3-carboxylate in a suitable solvent such as methanol or ethanol.

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Start Methyl Cyanoacetate Step1 One-pot reaction with NaNO₂, AcOH, NH₂OH·H₂O, NaOH Start->Step1 Intermediate1 4-Aminofurazan-3-carboxylic Acid Step1->Intermediate1 Step2 Esterification with Ethanol, p-TsOH Intermediate1->Step2 Intermediate2 Ethyl 4-aminofurazan-3-carboxylate Step2->Intermediate2 Step3 Amidation with Ammonia Intermediate2->Step3 FinalProduct 4-Amino-1,2,5-oxadiazole- 3-carboxamide Step3->FinalProduct IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell T-Cell Tryptophan->TCell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine Catalysis Block Inhibition Kynurenine->TCell Suppression Suppression Inhibitor 4-Amino-1,2,5-oxadiazole- 3-carboxamide Inhibitor->IDO1

References

The Emerging Role of 4-Amino-1,2,5-oxadiazole-3-carboxamide Derivatives in Medicinal Chemistry: A Focus on Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The 4-amino-1,2,5-oxadiazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This application note provides a comprehensive overview of the medicinal chemistry applications of this compound class, detailing their biological activity, relevant signaling pathways, and experimental protocols for their evaluation.

Derivatives of this compound have demonstrated potent inhibitory activity against the IDO1 enzyme.[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.[2][3]

Mechanism of Action: IDO1 Inhibition

The primary mechanism by which this compound derivatives exert their therapeutic effect in oncology is through the inhibition of the IDO1 enzyme. By blocking the catalytic activity of IDO1, these compounds prevent the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor immune response.

Signaling Pathway

The IDO1 pathway is a central regulator of immune tolerance. Its expression in cancer cells is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is released by activated T cells. This creates a negative feedback loop where the immune response intended to eliminate the tumor inadvertently triggers an immunosuppressive mechanism. The diagram below illustrates the IDO1 signaling pathway and the point of intervention for this compound derivatives.

IDO1_Pathway cluster_TME Tumor Microenvironment CancerCell Cancer Cell IDO1 IDO1 Enzyme CancerCell->IDO1 Upregulates TCell Effector T Cell TCell->CancerCell IFN-γ Release AntiTumorImmunity Anti-Tumor Immunity TCell->AntiTumorImmunity Promotes IDO1_Inhibitor 4-Amino-1,2,5-oxadiazole-3- carboxamide Derivative IDO1_Inhibitor->IDO1 Inhibits Tryptophan Tryptophan IDO1->Tryptophan Metabolizes Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan->TCell Essential for Proliferation & Function Tryptophan->Kynurenine Conversion Kynurenine->TCell Inhibits Proliferation & Function ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Leads to ImmuneSuppression->AntiTumorImmunity Suppresses

Caption: IDO1 Signaling Pathway and Inhibition.

Quantitative Biological Data

Several derivatives of this compound have been synthesized and evaluated for their inhibitory potency against human IDO1 (hIDO1) in both enzymatic and cellular assays. The following table summarizes the reported IC50 values for selected compounds.[1]

CompoundhIDO1 Enzymatic IC50 (nM)hIDO1 Cellular IC50 (nM)
23 108.719.88
25 178.168.59
26 139.157.76

Experimental Protocols

General Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide Derivatives

The synthesis of these derivatives typically involves a multi-step process starting from commercially available materials. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Material (e.g., Diaminoglyoxime) Step1 Cyclization to form 1,2,5-oxadiazole ring Start->Step1 Step2 Functional group interconversion to obtain 4-amino-1,2,5-oxadiazole-3-carbonitrile Step1->Step2 Step3 Conversion of nitrile to amidoxime Step2->Step3 Step4 Coupling with various side chains Step3->Step4 Final Final Derivative Step4->Final

Caption: General Synthetic Workflow.

Protocol:

  • Synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile: This intermediate is a common starting point and can be synthesized from diaminoglyoxime through cyclization and subsequent functional group manipulations.

  • Formation of the Amidoxime: The nitrile group of 4-amino-1,2,5-oxadiazole-3-carbonitrile is converted to an amidoxime by reacting with hydroxylamine.

  • Coupling Reaction: The resulting amidoxime is then coupled with various carboxylic acids, acid chlorides, or other electrophiles to introduce diverse side chains, yielding the final 4-amino-1,2,5-oxadiazole-3-carboximidamide derivatives.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.

In Vitro IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of the compounds on the catalytic activity of recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (cofactor)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant hIDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular IDO1 Assay

This assay assesses the ability of the compounds to inhibit IDO1 activity within a cellular context.

Materials:

  • HEK293T cells overexpressing hIDO1 or a cancer cell line known to express IDO1 (e.g., HeLa)

  • Cell culture medium

  • Human interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds dissolved in DMSO

  • Reagents for kynurenine detection as in the enzymatic assay

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of IDO1.

  • Add the test compounds at various concentrations to the cell culture medium.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of kynurenine in the supernatant using the TCA and Ehrlich's reagent method described above.

  • Determine the cellular IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors for cancer immunotherapy. The derivatives have demonstrated potent enzymatic and cellular activity. The provided protocols offer a framework for the synthesis and evaluation of new analogues based on this core structure, facilitating further drug discovery and development efforts in this important therapeutic area.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxamide as an Energetic Material Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound of interest within the field of energetic materials. While detailed performance data for this specific compound as a standalone energetic material is not extensively published, its parent compound, 4-aminofurazan-3-carboxylic acid, and its derivatives are recognized as important precursors and building blocks for the synthesis of advanced, high-performance energetic materials.[1][2] The 1,2,5-oxadiazole (furazan) ring is a key structural motif in many energetic compounds due to its high positive enthalpy of formation and contribution to high density.[3]

These application notes provide a summary of the synthesis of this compound via its carboxylic acid precursor and contextual data on the energetic properties of related compounds. The protocols are intended for research and development purposes and should be carried out by trained professionals with appropriate safety precautions.

Data Presentation

Compound NameDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Reference
3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34)1.8821430.5> 40[4]
4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43)1.7786827.0> 40[4]

Experimental Protocols

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid, 4-aminofurazan-3-carboxylic acid. A safe and efficient synthesis for this precursor has been developed to avoid hazardous exothermic runaways associated with previous methods.[1][5]

Protocol 1: A Safer, One-Pot Synthesis of 4-Aminofurazan-3-carboxylic Acid[1][5]

This protocol is adapted from the improved synthesis method which minimizes risks and improves yield.

Materials:

  • Methyl cyanoacetate (99%)

  • Sodium nitrite (98%)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

Procedure:

  • Oxime Formation:

    • In a suitable reaction vessel equipped with stirring and temperature control, dissolve sodium nitrite (1.05 equiv.) in distilled water.

    • Add methyl cyanoacetate (1.00 equiv.) to the solution and cool the mixture to 0 °C.

    • Slowly add acetic acid (1.05 equiv.) dropwise, ensuring the reaction temperature does not exceed 15 °C. Stir for 1 hour at this temperature.

  • Amidoximation and Cyclization:

    • To the reaction mixture, add a solution of sodium hydroxide (4 equiv.) and potassium hydroxide (2 equiv.) in water. A thick precipitate may form.

    • Slowly add a solution of hydroxylamine hydrochloride (2 equiv.) in water.

    • Heat the mixture to 95-100 °C for 2 hours to induce ring closure to the furazan.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

    • The product, 4-aminofurazan-3-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amidation of 4-Aminofurazan-3-carboxylic Acid

This is a general procedure for the conversion of the carboxylic acid to the carboxamide.

Materials:

  • 4-Aminofurazan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

  • Ammonia solution (aqueous or in a suitable solvent like dioxane)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure (via Acid Chloride):

  • Acid Chloride Formation:

    • Suspend 4-aminofurazan-3-carboxylic acid (1 equiv.) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Gently reflux the mixture until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent such as THF.

    • Cool the solution to 0 °C.

    • Slowly add an excess of concentrated ammonia solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Triturate the residue with water to remove ammonium salts.

    • Collect the solid product, this compound, by filtration.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Pathway A Methyl Cyanoacetate B Oxime Intermediate A->B 1. NaNO₂, H₂O 2. Acetic Acid C 4-Aminofurazan-3-carboxylic Acid B->C 1. NaOH, KOH 2. NH₂OH·HCl 3. Heat D 4-Aminofurazan-3-carbonyl Chloride C->D SOCl₂ E This compound D->E NH₃

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Evaluation A Synthesis of 4-Aminofurazan-3-carboxylic Acid B Amidation to This compound A->B Protocol 2 C Structural Characterization (NMR, IR, MS) B->C Purity & Identity D Use as Precursor for Advanced Energetic Materials C->D E Performance Testing of Derivative Materials D->E

Caption: Workflow for synthesis and utilization as an energetic material precursor.

References

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carboxamide as a Versatile Precursor in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-1,2,5-oxadiazole-3-carboxamide and its derivatives, primarily focusing on their application as precursors in the synthesis of energetic materials and pharmacologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile building block in research and development.

Introduction

This compound and its closely related derivatives, such as 4-amino-1,2,5-oxadiazole-3-carbonitrile and 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (a key intermediate), are pivotal precursors in the field of energetic materials and medicinal chemistry. The inherent high nitrogen content and the strained oxadiazole ring contribute to the energetic properties of the resulting compounds. Furthermore, the amino and carboxamide functionalities offer reactive sites for the construction of complex heterocyclic systems with diverse biological activities.

Applications in Energetic Materials Synthesis

Derivatives of this compound are extensively used in the synthesis of novel energetic materials, including insensitive high explosives and propellants. The incorporation of the 1,2,5-oxadiazole (furazan) ring is a key strategy for enhancing detonation performance and thermal stability.

Synthesis of FOX-7 Derivatives and Other Energetic Compounds

A prominent application is in the synthesis of derivatives of 1,1-diamino-2,2-dinitroethene (FOX-7), a well-known insensitive high explosive. The general synthetic approach involves the conversion of 4-amino-1,2,5-oxadiazole-3-carboxamidoxime into various energetic moieties.

Experimental Protocol: Synthesis of 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

This protocol details the synthesis of a key intermediate used in the development of insensitive energetic materials.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide and acetamide.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 180 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify the product by recrystallization to obtain 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan.

Quantitative Data for Energetic Materials

The following table summarizes the key performance indicators of energetic materials synthesized from this compound derivatives.

Compound NameDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
FOX-7 1.907839028.8>7.5>360[2]
H-FOX Derivative 4 1.87 (calculated)8850 (calculated)33.8 (calculated)--[3]
Deuterated FOX-7 (FOX-7-D4) 1.902----[4]
BADCh 1.85860032.1>19.6>240[5]

Note: "-" indicates data not available in the cited sources.

Applications in Medicinal Chemistry

The 1,2,5-oxadiazole moiety is a recognized pharmacophore and its derivatives have shown a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Synthesis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. Derivatives of 1,2,5-oxadiazole-3-carboximidamide have been successfully developed as potent IDO1 inhibitors.[6]

General Synthetic Workflow for IDO1 Inhibitors:

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Functionalization A 4-Amino-1,2,5-oxadiazole-3-carbonitrile B 4-Amino-1,2,5-oxadiazole-3-carboxamidoxime A->B Hydroxylamine C Cyclization with Acylating Agent B->C D Introduction of Side Chains C->D E Final IDO1 Inhibitor D->E

General synthesis workflow for IDO1 inhibitors.

Experimental Protocol: General Procedure for the Synthesis of N'-Hydroxy-carboximidamides

This protocol outlines a general method for the synthesis of N'-hydroxy-carboximidamide derivatives, which are key intermediates in the development of IDO1 inhibitors.

  • Reaction Setup: Dissolve the starting nitrile (e.g., 4-amino-1,2,5-oxadiazole-3-carbonitrile) in a suitable solvent system such as a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

  • Reaction Conditions: Heat the reaction mixture at reflux (e.g., 85 °C) for several hours.

  • Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

IDO1 Signaling Pathway and Inhibition

IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine. In the tumor microenvironment, this leads to tryptophan depletion and kynurenine accumulation, which suppresses the anti-tumor immune response by inhibiting T-cell proliferation and inducing regulatory T-cells.[7][8] IDO1 inhibitors block this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Treg Regulatory T-Cell Kynurenine->Treg Induces Immune_Suppression Immune Suppression Treg->T_Cell Inhibits Inhibitor Oxadiazole IDO1 Inhibitor Inhibitor->IDO1 Inhibits Tryptophan_depletion->T_Cell Inhibits Proliferation

IDO1 signaling pathway and mechanism of inhibition.
Quantitative Data for IDO1 Inhibitors

The following table presents the in vitro inhibitory activity of representative 1,2,5-oxadiazole-3-carboximidamide derivatives against human IDO1 (hIDO1).

CompoundhIDO1 IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
Compound 23 108.719.88[6]
Compound 25 178.168.59[6]
Compound 26 139.157.76[6]
Icotinib-1,2,3-triazole derivative a17 370-[7]

Note: Cellular IC₅₀ was determined in HEK293T cells over-expressing hIDO1. "-" indicates data not available in the cited sources.

General Synthetic Protocols

Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

This compound is a key starting material for the synthesis of the corresponding carboxamidoxime.

Experimental Protocol:

Detailed, publicly available, step-by-step protocols for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile are not extensively documented in the provided search results. However, it is generally synthesized through multi-step processes involving established heterocyclic chemistry methodologies.[3] Researchers should refer to specialized synthetic chemistry literature for detailed procedures.

Synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

This intermediate is crucial for the synthesis of both energetic materials and IDO1 inhibitors.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 4-amino-1,2,5-oxadiazole-3-carbonitrile in a suitable solvent mixture (e.g., ethanol/water).

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium bicarbonate or potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring by TLC.

  • Work-up and Purification: After cooling, the product can be isolated by filtration or extraction. The crude product may be purified by recrystallization from an appropriate solvent.

Conclusion

This compound and its derivatives are highly valuable and versatile precursors for the synthesis of a wide range of functional molecules. Their application in the development of advanced energetic materials with improved safety and performance characteristics is well-established. Furthermore, their utility as a scaffold in medicinal chemistry, particularly for the development of novel cancer immunotherapies targeting the IDO1 pathway, highlights their significance in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand the synthetic and therapeutic potential of this important class of compounds.

References

Application Notes & Protocols for the Detection of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, a key chemical intermediate, requires precise and sensitive analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for separating, identifying, and quantifying chemical compounds. The methodologies described are based on established principles for the analysis of related oxadiazole and amino-containing compounds, ensuring a robust starting point for method development and validation.

Analytical Techniques Overview

The primary analytical technique detailed is Liquid Chromatography-Mass Spectrometry (LC-MS). This method is highly selective and sensitive, making it ideal for the analysis of pharmaceutical compounds and intermediates. For enhanced sensitivity and selectivity, particularly at low concentrations, a derivatization step can be employed to modify the analyte for improved chromatographic behavior and ionization efficiency.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC-MS method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and matrix.

ParameterHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Linearity (R²) > 0.999
Dynamic Range 0.5 - 500 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%
Retention Time ~ 3.5 min

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the direct analysis of this compound.

1. Objective: To quantify this compound in a sample using HPLC-MS.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., reaction mixture, formulation)

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

4. Sample Preparation: a. Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to achieve a concentration within the expected calibration range. b. Vortex the sample for 30 seconds to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

6. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (for MS1): [M+H]⁺ (m/z 143.03)

    • Product Ions (for MS/MS): To be determined by infusion of a standard solution.

7. Data Analysis: a. Create a calibration curve by injecting a series of known concentrations of the reference standard. b. Integrate the peak area of the analyte in the samples. c. Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis with Pre-Column Derivatization

For enhanced sensitivity, pre-column derivatization using an agent that reacts with the primary amine of this compound can be performed. This protocol uses a generic derivatizing agent for illustrative purposes. A common derivatizing agent for primary amines is Dansyl Chloride.

1. Objective: To increase the sensitivity of detection of this compound by HPLC-MS through pre-column derivatization.

2. Additional Materials and Reagents:

  • Dansyl Chloride solution (1 mg/mL in Acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

3. Derivatization Procedure: a. To 100 µL of the sample (or standard), add 100 µL of sodium bicarbonate buffer. b. Add 200 µL of Dansyl Chloride solution. c. Vortex the mixture and incubate at 60 °C for 30 minutes in the dark. d. After incubation, evaporate the solvent to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Inject the derivatized sample into the HPLC-MS system.

4. HPLC and MS Conditions:

  • Adjust the HPLC gradient and MS parameters to optimize the separation and detection of the derivatized analyte. The retention time and mass-to-charge ratio will be different from the underivatized compound.

Visualizations

Experimental Workflow

Figure 1: Analytical Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing & Dissolution filtration Filtration (0.22 µm) sample->filtration derivatization Optional: Derivatization filtration->derivatization for high sensitivity hplc HPLC Separation (C18 Column) filtration->hplc derivatization->hplc ms Mass Spectrometry (ESI+) hplc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification result result quantification->result Final Concentration Report

Caption: General workflow for the detection of this compound.

Signaling Pathway (Hypothetical Interaction)

While this compound is primarily a chemical intermediate, for the purpose of illustrating a signaling pathway diagram, a hypothetical mechanism of action as an enzyme inhibitor is presented below.

Figure 2: Hypothetical Enzyme Inhibition Pathway cluster_pathway Cellular Pathway cluster_inhibition Inhibition Mechanism substrate Substrate enzyme Target Enzyme substrate->enzyme product Product enzyme->product inhibited_enzyme Inhibited Enzyme Complex biological_effect Biological Effect product->biological_effect Leads to inhibitor This compound inhibitor->enzyme

Caption: Hypothetical inhibition of a target enzyme by this compound.

Application Notes and Protocols for the Purification of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following procedures are based on established methodologies for the purification of structurally related oxadiazole derivatives and are intended to serve as a comprehensive guide to obtaining a high-purity final product.

Introduction

This compound (CAS No. 13300-88-4) is a molecule of significant interest due to the prevalence of the oxadiazole scaffold as a pharmacophore in drug design.[1] The presence of both amino and carboxamide functional groups makes it a versatile building block for the synthesis of more complex molecules. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and for accurate biological and physical characterization. The protocols outlined below describe common and effective purification techniques, including recrystallization and column chromatography.

Data Presentation: Purification Methods for Oxadiazole Derivatives

The following table summarizes various purification techniques that have been successfully employed for compounds structurally similar to this compound. This data provides a strong basis for the selection of an appropriate purification strategy.

Compound TypePurification MethodSolvent/Eluent SystemReference
N-(4-Amino-1,2,5-oxadiazol-3-yl)formamideRecrystallizationChloroform[1]
Furoxan derivative with hydrazoneRecrystallizationAcetonitrile (MeCN)[2]
Furoxan derivative with hydrazonePreparative Thin-Layer ChromatographyChloroform-Ethyl Acetate (80:20)[2]
2,5-Disubstituted 1,3,4-OxadiazolesFlash Column Chromatography (FCC)Diethyl Ether/Pentane (e.g., 15% to 50%)[3]
5-(p-tolyl)-1,3,4-oxadiazol-2-amineRecrystallizationEthanol (EtOH)[4]

Experimental Protocols

Based on the successful purification of analogous compounds, the following detailed protocols are recommended for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a primary technique for the purification of crystalline solid compounds. The choice of solvent is critical and should be determined through small-scale solubility tests. Based on the literature for similar compounds, solvents such as water, ethanol, or acetonitrile are good starting points.[2][4][5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, acetonitrile)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to dissolve the solid upon heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to a constant weight.

Protocol 2: Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography is a highly effective purification method.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent System Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation of the desired compound from impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column.

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_input Input cluster_decision Method Selection cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol cluster_output Output Crude Product Crude Product Decision Crystalline Solid? Crude Product->Decision Dissolution Dissolve in Minimal Hot Solvent Decision->Dissolution Yes TLC Select Eluent via TLC Decision->TLC No HotFiltration Hot Filtration (if needed) Dissolution->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation_Recryst Isolate & Wash Crystals Crystallization->Isolation_Recryst Drying_Recryst Dry Purified Product Isolation_Recryst->Drying_Recryst Pure Product Pure Product Drying_Recryst->Pure Product ColumnPacking Pack Silica Gel Column TLC->ColumnPacking SampleLoading Load Crude Sample ColumnPacking->SampleLoading Elution Elute & Collect Fractions SampleLoading->Elution Isolation_Chroma Combine Pure Fractions Elution->Isolation_Chroma SolventRemoval Remove Solvent Isolation_Chroma->SolventRemoval SolventRemoval->Pure Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures, along with experimental protocols, for 4-Amino-1,2,5-oxadiazole-3-carboxamide. The information is intended to guide laboratory personnel in the safe and effective use of this compound in a research and development setting.

Section 1: Safety and Handling

1.1 Hazard Identification

This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms apply[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Pictograms:

alt text

Signal Word: Warning [1]

1.2 Precautionary Measures

A comprehensive set of precautionary statements should be followed to ensure safe handling[1]:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P319: If eye irritation persists: Get medical help.

    • P321: Specific treatment (see supplemental first aid instructions on this label).

    • P330: Rinse mouth.

    • P332+P317: If skin irritation occurs: Get medical help.

    • P337+P317: If eye irritation persists: Get medical help.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

1.3 Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₃H₄N₄O₂[1][2]
Molecular Weight128.09 g/mol [1][2]
Boiling Point345.5 °C at 760 mmHg[3]
Flash Point162.8 °C[3]
Density1.608 g/cm³[3]
LogP0.03220[3]

Section 2: Experimental Protocols

2.1 Synthesis Protocols

Protocol 2.1.1: Amidation of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate [3]

  • Reaction Setup: Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol in a suitable reaction vessel.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

  • Reaction Conditions: Maintain the reaction mixture at 20 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound. This method has a reported yield of 90%.

Protocol 2.1.2: Amidation of n-propyl 4-amino-1,2,5-oxadiazole-3-carboxylate with Ammonium Hydroxide [3]

  • Reaction Setup: To a solution of n-propyl 4-amino[1][2][4]oxadiazole-3-carboxylate, add ammonium hydroxide.

  • Reaction Conditions: Stir the reaction mixture at 20 °C for approximately 4.5 hours. Gentle heating may be applied if necessary.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent to afford the final product. This route has a reported yield of 98%.

2.2 Purification Protocol: Column Chromatography

For purification of substituted 1,3,4-oxadiazole derivatives, silica column chromatography is a common technique[5].

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Section 3: Applications in Research and Drug Development

The 1,2,5-oxadiazole (furazan) ring system is a recognized pharmacophore in medicinal chemistry. Its derivatives are investigated for a wide range of biological activities. While specific applications for this compound are not extensively documented, related structures have shown potential in various therapeutic areas.

Functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) are known to be important pharmaceutical scaffolds for creating pharmacologically active substances[6]. Furoxans with hydrazone functionality are considered promising drug candidates for treating neglected diseases[6]. The oxadiazole scaffold is valued for its metabolic profile and its capacity to form hydrogen bonds with biological receptors[7]. The development of carboxyimidamide-substituted benzo[c][1][2][4]oxadiazoles has been explored for their antileishmanial activity[8].

The general workflow for utilizing a novel compound like this compound in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InitialScreening Initial Biological Screening (e.g., Enzyme Assays) Characterization->InitialScreening HitValidation Hit Validation InitialScreening->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR ADMET ADMET Profiling SAR->ADMET SafetyHandlingWorkflow Receiving Receiving & Inspection Storage Proper Storage (Cool, Dry, Well-ventilated) Receiving->Storage Handling Handling in Ventilated Area (Fume Hood) Storage->Handling PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling->PPE Experiment Experimental Use Handling->Experiment Waste Waste Collection (Designated Hazardous Waste) Experiment->Waste Disposal Disposal via Licensed Contractor Waste->Disposal

References

Application Notes and Protocols for Biological Assays Involving 4-Amino-1,2,5-oxadiazole-3-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The 1,2,5-oxadiazole (furazan) ring system is a key pharmacophore that imparts unique physicochemical properties to molecules, often leading to potent biological activities.[1] This document provides detailed application notes and experimental protocols for biological assays involving this scaffold, with a primary focus on its application as an anticancer agent and an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

I. Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary assay used to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: In Vitro Anticancer Activity of Oxadiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which are structurally related to the core topic and provide a strong rationale for investigating this compound derivatives in similar assays.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3,4-Oxadiazole thioether derivative (37)HepG20.7 ± 0.2Raltitrexed1.3 ± 0.2
1,3,4-Oxadiazole thioether derivative (37)HepG20.7 ± 0.25-Fluorouracil-
Quinoline-1,3,4-oxadiazole conjugate (8)HepG21.2 ± 0.25-Fluorouracil21.9 ± 1.4
Quinoline-1,3,4-oxadiazole conjugate (9)HepG20.8 ± 0.25-Fluorouracil21.9 ± 1.4
2-aminobenzamide derivative with 1,2,4-oxadiazole linkerU937, HCT-116, MDA-MB-231, A549, NCI-H661-Vorinostat, Entinostat-
1,3,4-oxadiazole derivative (33)MCF-70.34 ± 0.025--
2-thioxo-1,3,4-oxadiazole analogue (19, 20)HeLa, Panc, MCF-7, U-87-Doxorubicin-
1,3,4-oxadiazole derivative (36)HepG2~30x stronger than 5-FU5-Fluorouracil-
5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62CisplatinComparable
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a method for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][4]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization buffer (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[2][5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis node_cell_seeding Cell Seeding (5,000-10,000 cells/well) node_incubation1 24h Incubation (37°C, 5% CO2) node_cell_seeding->node_incubation1 node_treatment Add Compound to Cells node_incubation1->node_treatment node_compound_prep Prepare Compound Dilutions node_compound_prep->node_treatment node_incubation2 24-72h Incubation node_treatment->node_incubation2 node_mtt_addition Add MTT Reagent node_incubation2->node_mtt_addition node_incubation3 2-4h Incubation node_mtt_addition->node_incubation3 node_solubilization Add Solubilization Buffer node_incubation3->node_solubilization node_read_absorbance Read Absorbance (570 nm) node_solubilization->node_read_absorbance node_calc_viability Calculate % Cell Viability node_read_absorbance->node_calc_viability node_determine_ic50 Determine IC50 node_calc_viability->node_determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

II. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Derivatives of this compound have shown potent inhibitory activity against IDO1, an enzyme that plays a crucial role in tumor immune escape.[6] Inhibition of IDO1 can restore T-cell mediated anti-tumor immunity.

Signaling Pathway

IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing kynurenine metabolites, IDO1 suppresses T-cell proliferation and promotes an immunosuppressive tumor microenvironment.

IDO1_Pathway IDO1-Mediated Immune Suppression Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell node_tryptophan Tryptophan node_ido1 IDO1 Enzyme node_tryptophan->node_ido1 node_kynurenine Kynurenine node_ido1->node_kynurenine node_tryptophan_depletion Tryptophan Depletion node_ido1->node_tryptophan_depletion node_kynurenine_accumulation Kynurenine Accumulation node_ido1->node_kynurenine_accumulation node_t_cell_prolif T-Cell Proliferation node_t_cell_apoptosis T-Cell Apoptosis node_inhibitor This compound Derivative (Inhibitor) node_inhibitor->node_ido1 Inhibits node_tryptophan_depletion->node_t_cell_prolif Inhibits node_kynurenine_accumulation->node_t_cell_apoptosis Induces

Caption: IDO1 pathway and the mechanism of its inhibition.

Data Presentation: IDO1 Inhibitory Activity

The following table presents the IDO1 inhibitory activity of 1,2,5-oxadiazole-3-carboximidamide derivatives.

CompoundhIDO1 Enzymatic IC50 (nM)hIDO1 Cellular IC50 (nM)
23 108.719.88
25 178.168.59
26 139.157.76
IDO5L -19

Data sourced from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives as IDO1 inhibitors.[4][6]

Experimental Protocols

Two primary assays are used to determine IDO1 inhibitory activity: an enzymatic assay using purified IDO1 and a cell-based assay using a cell line that expresses IDO1.

Objective: To determine the in vitro potency (IC50) of a test compound against purified human IDO1.[7]

Materials:

  • Purified recombinant human IDO1 enzyme

  • Assay Buffer: 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase[7][8]

  • L-tryptophan solution

  • Test compound (e.g., this compound derivative)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • Ehrlich's reagent (or HPLC system for kynurenine detection)

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the assay buffer.[7]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of purified recombinant human IDO1 enzyme to wells containing 50 µL of the diluted test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding 100 µL of L-tryptophan substrate solution.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA.[9]

  • Kynurenine Conversion: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

  • Kynurenine Measurement: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and measure the kynurenine concentration using Ehrlich's reagent or by HPLC.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Objective: To assess the inhibitory activity of a test compound on IFN-γ-induced IDO1 in a human cancer cell line (e.g., HeLa or SKOV-3).[6][9]

Materials:

  • HeLa or SKOV-3 cells

  • Complete cell culture medium

  • Recombinant human IFN-γ

  • Test compound

  • 96-well cell culture plates

  • TCA

  • Ehrlich's reagent or HPLC system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[9]

  • IDO1 Induction and Compound Treatment: Add human IFN-γ (e.g., 100 ng/mL) and serial dilutions of the test compound to the cells.[6][10]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[7]

  • Supernatant Collection: Collect the cell culture supernatant.[7]

  • Kynurenine Measurement: Add TCA to the supernatant to precipitate proteins. Incubate at 50°C for 30 minutes. Centrifuge and transfer the supernatant to a new plate. Quantify kynurenine levels.[9]

  • Data Analysis: Determine the cellular IC50 value of the test compound.

Visualization of Experimental Workflow

IDO1_Inhibition_Assay_Workflow IDO1 Inhibition Assay Experimental Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay node_enz_prep Prepare Reagents (Enzyme, Buffer, Substrate) node_enz_inc Incubate Enzyme + Inhibitor node_enz_prep->node_enz_inc node_enz_react Initiate Reaction with Tryptophan node_enz_inc->node_enz_react node_enz_term Terminate Reaction (TCA) node_enz_react->node_enz_term node_enz_measure Measure Kynurenine node_enz_term->node_enz_measure node_data_analysis Data Analysis (Calculate IC50) node_enz_measure->node_data_analysis node_cell_seed Seed Cells node_cell_induce Induce IDO1 (IFN-γ) + Add Inhibitor node_cell_seed->node_cell_induce node_cell_incubate Incubate 24-48h node_cell_induce->node_cell_incubate node_cell_supernatant Collect Supernatant node_cell_incubate->node_cell_supernatant node_cell_measure Measure Kynurenine node_cell_supernatant->node_cell_measure node_cell_measure->node_data_analysis

References

Application Notes and Protocols: 4-Amino-1,2,5-oxadiazole-3-carboxamide as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide and its derivatives have emerged as a significant class of enzyme inhibitors, with a primary focus on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune escape.[3][4] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.

The inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. Small molecule inhibitors can restore anti-tumor T cell immunity and may act synergistically with other immunotherapies such as immune checkpoint inhibitors.[5] Derivatives of this compound represent a novel chemical scaffold being investigated for potent and selective IDO1 inhibition. These compounds are being optimized to improve their pharmacological properties and enhance their anti-tumor efficacy.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against the human IDO1 (hIDO1) enzyme and in cellular assays.

Compound IDModificationAssay TypeIC50 (nM)Reference
1 4-amino-N-(3-chloro-4-fluorophenyl)-N´-hydroxy-1,2,5-oxadiazole-3-carboximidamideEnzymatic109[6]
23 1,2,5-oxadiazole-3-carboximidamide derivativeEnzymatic (hIDO1)108.7[7]
25 1,2,5-oxadiazole-3-carboximidamide derivativeEnzymatic (hIDO1)178.1[7]
26 1,2,5-oxadiazole-3-carboximidamide derivativeEnzymatic (hIDO1)139.1[7]
23 1,2,5-oxadiazole-3-carboximidamide derivativeCellular (HEK293T-hIDO1)19.88[7]
25 1,2,5-oxadiazole-3-carboximidamide derivativeCellular (HEK293T-hIDO1)68.59[7]
26 1,2,5-oxadiazole-3-carboximidamide derivativeCellular (HEK293T-hIDO1)57.76[7]

Signaling Pathway and Experimental Workflow

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention Tumor_Cell Tumor Cell IDO1 IDO1 Upregulation Tumor_Cell->IDO1 expresses T_Cell Effector T Cell T_Cell_Anerrgy T Cell Anergy/ Apoptosis T_Cell->T_Cell_Anerrgy Treg Regulatory T Cell (Treg) Treg_Induction Treg Induction Treg->Treg_Induction Inhibitor 4-Amino-1,2,5-oxadiazole -3-carboxamide Derivative Inhibitor->IDO1 inhibits IFN-gamma IFN-γ IFN-gamma->Tumor_Cell stimulates Trp_Metabolism Tryptophan (Trp) Metabolism IDO1->Trp_Metabolism Trp_Depletion Trp Depletion Trp_Metabolism->Trp_Depletion Kyn_Production Kynurenine (Kyn) Production Trp_Metabolism->Kyn_Production Trp_Depletion->T_Cell_Anerrgy Kyn_Production->Treg_Induction Immune_Suppression Immune Suppression T_Cell_Anerrgy->Immune_Suppression Treg_Induction->Immune_Suppression

Caption: IDO1 signaling pathway in the tumor microenvironment and the point of intervention for this compound derivatives.

Experimental_Workflow cluster_Screening Inhibitor Screening Workflow Start Start Compound_Library Compound Library (e.g., Oxadiazole Derivatives) Start->Compound_Library Enzymatic_Assay Cell-Free Enzymatic Assay (Recombinant IDO1) Compound_Library->Enzymatic_Assay Determine_IC50 Determine IC50 Values Enzymatic_Assay->Determine_IC50 Cellular_Assay Cell-Based Assay (e.g., HeLa or SKOV-3 cells + IFN-γ) Cellular_Assay->Determine_IC50 Confirm Activity Hit_Identification Hit Identification & Prioritization Determine_IC50->Hit_Identification Hit_Identification->Cellular_Assay Validate Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Advance Hits Lead_Optimization->Enzymatic_Assay Iterative Testing In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for the screening and development of IDO1 inhibitors.

Experimental Protocols

Cell-Free IDO1 Enzymatic Inhibition Assay (Spectrophotometric)

This protocol is designed to measure the direct inhibitory effect of compounds on recombinant human IDO1 enzyme activity by quantifying the production of N-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA, 30% w/v)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Prepare Assay Buffer: The assay buffer consists of 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8][9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well UV-transparent microplate, add the following in duplicate:

    • Test Wells: 10 µL of diluted test compound and 170 µL of assay buffer.

    • Positive Control (No Inhibitor): 10 µL of assay buffer with DMSO and 170 µL of assay buffer.

    • Blank (No Enzyme): 10 µL of assay buffer with DMSO and 180 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of recombinant hIDO1 enzyme solution to the "Test Wells" and "Positive Control" wells. The final enzyme concentration should be optimized for linear product formation over the incubation time (e.g., 20-50 nM).

  • Substrate Addition & Incubation: Initiate the reaction by adding 10 µL of L-Tryptophan solution (final concentration, e.g., 200 µM).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.[8]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]

  • Measurement: Measure the absorbance of kynurenine at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)

This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular context. IDO1 expression is induced in a cancer cell line using interferon-gamma (IFN-γ), and the amount of kynurenine secreted into the culture medium is quantified.[10]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Interferon-gamma (IFN-γ)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA, 6.1 N)

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

  • 96-well cell culture plate

  • Spectrophotometer capable of reading absorbance at 480 nm

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[8][11]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and IFN-γ Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells.

    • Add 200 µL of fresh medium containing the test compounds and IFN-γ (e.g., 10-50 ng/mL) to the wells.[8]

    • Include control wells: cells with IFN-γ but no compound (positive control) and cells without IFN-γ or compound (negative control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[8]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[8]

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% p-DMAB reagent to each well.[8] A yellow color will develop.

  • Measurement: Measure the absorbance at 480 nm within 10 minutes using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percent inhibition of kynurenine production for each test compound concentration relative to the positive control (IFN-γ treated, no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Concluding Remarks

The this compound scaffold serves as a promising starting point for the development of novel IDO1 inhibitors. The protocols outlined above provide a robust framework for the in vitro characterization of these compounds, from initial enzymatic screening to cellular activity confirmation. Further optimization of this series, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective clinical candidates for cancer immunotherapy. It is also important to consider the potential for these compounds to affect the non-enzymatic signaling functions of IDO1, which may have implications for their overall therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide. It provides troubleshooting advice for common issues encountered during the synthesis, detailed experimental protocols, and answers to frequently asked questions to facilitate a higher yield and purity of the final product.

Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, which is commonly prepared through the controlled hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile.

Issue Potential Cause Recommended Solution
Low to No Conversion of Nitrile to Amide 1. Insufficiently strong acidic or basic conditions: The nitrile group is resistant to hydrolysis under neutral conditions. 2. Low reaction temperature: Hydrolysis of nitriles often requires elevated temperatures to proceed at a reasonable rate. 3. Short reaction time: The conversion may be incomplete if the reaction is not allowed to proceed for a sufficient duration.1. Employ acidic or basic catalysis: Use a strong acid like concentrated sulfuric acid or a strong base like sodium hydroxide. 2. Increase reaction temperature: Carefully heat the reaction mixture. The optimal temperature will depend on the specific conditions and solvent used. 3. Extend reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) and continue until the starting material is consumed.
Over-hydrolysis to Carboxylic Acid 1. Reaction conditions are too harsh: Prolonged exposure to strong acid or base, especially at high temperatures, can lead to the hydrolysis of the desired amide to the corresponding carboxylic acid. 2. Excess water: A large excess of water can favor the formation of the carboxylic acid.1. Moderate reaction conditions: Use a lower concentration of acid or base, or conduct the reaction at a lower temperature. 2. Control the amount of water: While water is a necessary reagent, using a controlled amount can help to minimize the formation of the carboxylic acid byproduct. 3. Careful monitoring: Closely monitor the reaction and stop it as soon as the desired amide is the major product.
Formation of Impurities 1. Decomposition of starting material or product: The oxadiazole ring can be sensitive to harsh reaction conditions. 2. Side reactions: The amino group on the starting material may react under certain conditions.1. Use milder reaction conditions: Consider using a milder acid or base, or a lower reaction temperature. 2. Protecting groups: If side reactions involving the amino group are suspected, consider using a suitable protecting group strategy.
Difficult Purification of the Final Product 1. Presence of unreacted starting material and carboxylic acid byproduct: These can be difficult to separate from the desired amide due to similar polarities. 2. Product is highly polar: The amino and amide groups make the product highly polar, which can complicate chromatographic purification.1. Optimize reaction conversion: Aim for a high conversion of the starting material to minimize its presence in the crude product. 2. Selective extraction: Utilize the acidic nature of the carboxylic acid byproduct to perform a basic wash (e.g., with a dilute sodium bicarbonate solution) to remove it from the organic phase containing the amide. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and direct synthetic route is the controlled hydrolysis of the corresponding nitrile precursor, 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This method involves the careful addition of water in the presence of an acid or base catalyst to convert the nitrile group (-CN) into a carboxamide group (-CONH2).

Q2: How can I minimize the formation of the carboxylic acid byproduct during hydrolysis?

A2: To minimize the formation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid, it is crucial to carefully control the reaction conditions. This includes using milder acids or bases, lower reaction temperatures, and shorter reaction times. Additionally, limiting the amount of water used in the reaction can also help to favor the formation of the amide over the carboxylic acid. Frequent monitoring of the reaction progress is highly recommended.

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging due to the polarity of the molecule. If the crude product contains the carboxylic acid byproduct, an initial workup with a mild base (e.g., aqueous sodium bicarbonate) can selectively remove the acidic impurity. Subsequent purification can be achieved through recrystallization from an appropriate solvent system. If chromatography is necessary, a polar stationary phase (like silica gel) with a polar eluent system would be required.

Q4: Are there any safety precautions I should be aware of when working with these compounds?

A4: Yes. 4-Amino-1,2,5-oxadiazole derivatives can be energetic materials. It is important to handle them with care and to avoid heat, friction, and impact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for both the starting material and the product for specific handling and safety information.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a mixture of an organic solvent and water).

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq.).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 1-2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., hydrochloric acid).

  • Isolation: The product may precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an appropriate organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the crude product as described in Protocol 1.

Visualizing the Synthesis Pathway

The synthesis of this compound from its nitrile precursor can be visualized as a single-step hydrolysis reaction.

Synthesis_Pathway Start 4-Amino-1,2,5-oxadiazole-3-carbonitrile Product This compound Start->Product Controlled Hydrolysis (H+ or OH-)

Caption: Synthesis of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Increase_Temp_Time Increase Temp/Time or Catalyst Conc. Check_Conversion->Increase_Temp_Time Yes Check_Overhydrolysis Over-hydrolysis to Carboxylic Acid? Check_Conversion->Check_Overhydrolysis No Increase_Temp_Time->Check_Conversion Failure Re-evaluate Strategy Increase_Temp_Time->Failure Milder_Conditions Use Milder Conditions (Temp, Conc.) Check_Overhydrolysis->Milder_Conditions Yes Check_Purity Impurity Issues? Check_Overhydrolysis->Check_Purity No Milder_Conditions->Start Milder_Conditions->Failure Optimize_Purification Optimize Purification (Extraction, Recrystallization) Check_Purity->Optimize_Purification Yes Success Successful Synthesis Check_Purity->Success No Optimize_Purification->Check_Purity Optimize_Purification->Failure

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: 4-Amino-1,2,5-oxadiazole-3-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-Amino-1,2,5-oxadiazole-3-carboxamide (also known as 4-aminofurazan-3-carboxamide). This guide provides troubleshooting advice and answers to frequently asked questions regarding common side products and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound, and what are the primary sources of impurities?

The synthesis is typically a two-stage process:

  • Formation of the Precursor: The key intermediate, 4-aminofurazan-3-carboxylic acid, is prepared first. A modern, safe, and efficient one-pot method starts from methyl cyanoacetate.[1][2] This process involves nitrosation, oximation, cyclization, and saponification.

  • Amidation: The resulting carboxylic acid is then converted to the final carboxamide product through standard amidation techniques (e.g., via an acyl chloride or using peptide coupling agents).

The primary sources of impurities arise from side reactions during the first stage. Older synthetic protocols were noted to have issues with low yields, dangerous exothermic profiles, and even mischaracterization of the final product.[1][2] A significant side product identified in earlier syntheses was a stable bifurazan potassium salt complex, which formed instead of the desired monomeric acid.[2]

Q2: My analytical data (LC-MS/NMR) shows unexpected peaks after my synthesis. What are the likely side products?

Unexpected peaks can originate from several sources, including unreacted starting materials, intermediates, or byproducts from side reactions. The table below summarizes the most common potential side products based on modern synthetic routes.

Table 1: Potential Side Products and Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Cause / Origin
Starting Material & Intermediates
4-Aminofurazan-3-carboxylic AcidC₃H₃N₃O₃129.08Incomplete amidation reaction.
Ethyl 4-Aminofurazan-3-carboxylateC₅H₇N₃O₃157.13Incomplete saponification if the ester is an intermediate; or from esterification side reactions.[1]
Side Products from Ring Formation
Bifurazan Complex (e.g., Potassium Salt)C₆H₄KN₅O₆293.22Formation favored in older, less optimized procedures using specific base combinations.[2]
Open-Chain Oxime/Amidine IntermediatesVariableVariableIncomplete cyclodehydration to form the furazan ring.
Degradation & Decomposition Products
4-AminofurazanC₂H₃N₃O85.07Thermal decarboxylation of the carboxylic acid precursor, especially if the reaction is overheated.[3]
Ring-Opened Hydrolysis Products (e.g., Cyanoformamide Oxime)C₂H₂N₂O₂86.05Hydrolysis of the furazan ring under harsh acidic or basic conditions during workup.[4][5]

Q3: My reaction yield is low and the product seems unstable during workup or storage. What could be causing this?

Low yields and product instability can often be traced to the conditions used during the reaction or subsequent purification steps.

  • Thermal Decomposition: The precursor, 4-aminofurazan-3-carboxylic acid, is known to undergo a strong exothermic decomposition at high temperatures (around 224 °C), which is likely initiated by decarboxylation.[3] Running the cyclization or subsequent steps at excessive temperatures can lead to the formation of 4-aminofurazan and a significant loss of yield.

  • Ring Instability: While the 1,2,5-oxadiazole ring is relatively stable, it can be susceptible to cleavage under certain conditions. Treatment with strong alkali or strong reducing agents can lead to ring-opening.[4] A study on the related 1,2,4-oxadiazole ring system demonstrated that degradation can occur at both high and low pH, forming nitrile-containing byproducts.[5] Therefore, exposure to harsh pH during workup or purification should be minimized.

  • Exothermic Runaway: The synthesis of the furazan ring can be highly exothermic. Poor temperature control not only presents a safety hazard but can also promote the formation of decomposition products and complex tars, drastically reducing the yield of the desired product.[1][2]

Q4: How can I optimize my reaction to minimize the formation of these side products?

Optimizing your experimental protocol is key to achieving high purity and yield.

  • Control Reaction Temperature: Strictly maintain the recommended temperature profile, especially during the initial nitrosation and subsequent cyclization steps, to prevent exothermic runaway and thermal decomposition.[2]

  • Use a Validated Protocol: Employ modern, well-documented procedures that have been optimized for safety and yield, such as the all-aqueous, one-pot synthesis of the carboxylic acid precursor.[1][2] These methods are designed to avoid the conditions that lead to problematic side products like the bifurazan complex.

  • Control Stoichiometry and Reagent Addition: Add reagents slowly and in the correct stoichiometric amounts as specified in optimized protocols. This minimizes local concentration and temperature spikes that can favor side reactions.

  • Maintain Neutral Workup Conditions: During extraction and purification, use mild acids or bases and avoid prolonged exposure to harsh pH to prevent hydrolysis of the furazan ring or the carboxamide functional group.[5]

  • Inert Atmosphere: For reactions sensitive to oxidation or for storing the final product, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

SymptomPotential CauseRecommended Action
Low or No Yield Reaction did not initiate or go to completion.Verify the quality and purity of starting materials. Monitor reaction progress using TLC or LC-MS. Ensure proper reaction temperature and stirring.
Exothermic runaway led to decomposition.Improve temperature control with an ice bath during exothermic steps. Ensure slow, dropwise addition of reagents.[2]
Product is an Oily Residue Instead of a Solid Presence of impurities or residual solvent.Purify the product via column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC / Peaks in LC-MS Incomplete reaction or formation of multiple side products.Refer to the side products table (Table 1) to identify potential structures. Optimize reaction time, temperature, and stoichiometry. Purify via chromatography.
Product Decomposes Over Time Inherent instability or sensitivity to air, moisture, or light.Store the purified compound in a cool, dark place under an inert atmosphere. Check for residual acid or base from the workup, which could catalyze degradation.
NMR Spectrum is Complex or Uninterpretable Mixture of products, including isomers or oligomers.Isolate the main product using preparative HPLC or chromatography before detailed NMR analysis. Check for the presence of the bifurazan complex if using older synthetic routes.[2]

Experimental Protocols

Protocol 1: Safer One-Pot Synthesis of 4-Aminofurazan-3-carboxylic Acid (Precursor)[2]

This protocol is adapted from a validated, safer procedure for the synthesis of the key precursor.

  • Nitrosation: In a three-neck round-bottom flask equipped with mechanical stirring and a temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water. Add methyl cyanoacetate (1.00 equiv) and cool the mixture to 0 °C.

  • Add acetic acid (1.05 equiv) dropwise, ensuring the internal temperature does not exceed 15 °C. Stir for 2 hours at 10-15 °C after the addition is complete.

  • Amidoximation & Cyclization: To the same flask, add hydroxylamine hydrochloride (2.00 equiv) and sodium hydroxide (2.00 equiv) dissolved in water. Add the sodium hydroxide solution slowly to keep the temperature below 30 °C.

  • Heat the reaction mixture to 95 °C and hold for 2 hours.

  • Isolation: Cool the mixture to 0 °C and slowly acidify with concentrated hydrochloric acid to pH 1. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-aminofurazan-3-carboxylic acid.

Protocol 2: General Amidation to Form this compound

This is a general procedure; specific coupling agents and conditions may require optimization.

  • Activation: Suspend 4-aminofurazan-3-carboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC, or convert to the acyl chloride with thionyl chloride).

  • Amination: Add the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent) to the activated acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction appropriately (e.g., with water or a mild aqueous acid). Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_0 start Methyl Cyanoacetate inter1 4-Aminofurazan-3-carboxylic Acid start->inter1 1. NaNO2, AcOH 2. NH2OH·HCl, NaOH inter_prec Reaction Intermediates main_product This compound side_product side_product inter1->main_product Amidation (e.g., SOCl2, NH3) side1 4-Aminofurazan (Decarboxylation Product) inter1->side1 High Temperature (> 220°C) side2 Ring-Opened Products (Hydrolysis) inter1->side2 Harsh Base/Acid Workup side3 Bifurazan Complex inter_prec->side3 Improper Base Conditions (Older Methods)

Caption: Key synthetic steps and potential side product formation pathways.

Troubleshooting Workflow for Unexpected Analytical Results

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Technical Support Center: Crystallization of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-Amino-1,2,5-oxadiazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: The known physical and chemical properties are summarized in the table below. These properties can be useful for handling and characterization of the compound.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: While specific solubility data is limited, literature on structurally similar compounds suggests that polar solvents are a good starting point. Water, methanol, ethanol, acetonitrile, and chloroform have been used for the crystallization of related aminofurazan and oxadiazole derivatives. A mixture of solvents, such as water and methanol, may also be effective.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the solvent is not ideal. To troubleshoot this, you can try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Solvent Adjustment: Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Alternatively, try a different solvent system altogether.

  • Seeding: Introduce a seed crystal to the cooled solution to encourage nucleation.

Q4: The crystal yield is very low. How can I improve it?

A4: Low crystal yield can be due to several factors. Consider the following to improve your yield:

  • Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Excess solvent will retain more of your compound in the solution upon cooling.

  • Cooling: Make sure the solution is cooled sufficiently to maximize precipitation. An ice bath or refrigeration can be helpful after the initial cooling at room temperature.

  • Evaporation: If the compound is highly soluble in the chosen solvent even at low temperatures, you can try to slowly evaporate some of the solvent to increase the concentration and induce crystallization.

  • Second Crop: After filtering the initial crystals, you can try to obtain a second crop of crystals from the mother liquor by further cooling or solvent evaporation.

Q5: The crystals are forming too quickly and appear impure. How can I obtain purer crystals?

A5: Rapid crystal formation often traps impurities within the crystal lattice. To obtain purer crystals, you need to slow down the crystallization process:

  • Slower Cooling: Avoid shocking the solution by placing it directly in an ice bath. Let it cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary.

  • Solvent System: Use a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures. A solvent in which the compound is too soluble will result in a low yield, while one in which it is poorly soluble will make it difficult to dissolve initially.

  • Recrystallization: If the initial crystals are impure, a second recrystallization step is often necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄N₄O₂[1][2]
Molecular Weight128.09 g/mol [1][2]
Boiling Point345.5 °C at 760 mmHg[1]
Density1.608 g/cm³[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected solvent (e.g., water, ethanol, methanol, acetonitrile, chloroform, or a mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound is completely dissolved. Avoid adding excess solvent. If using a volatile solvent, a condenser can be attached to the flask to prevent solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem impure Impure Crystals observe->impure Problem action1 Troubleshoot: - Scratch inner surface - Add seed crystal - Evaporate some solvent - Cool further no_crystals->action1 action2 Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->action2 action3 Troubleshoot: - Use less solvent - Cool solution longer/colder - Concentrate mother liquor low_yield->action3 action4 Troubleshoot: - Cool more slowly - Recrystallize impure->action4 action1->cool action2->cool action3->cool action4->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow start Start select_solvent 1. Solvent Selection (Solubility Tests) start->select_solvent dissolve 2. Dissolve Crude Compound in Minimal Hot Solvent select_solvent->dissolve hot_filter 3. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool_solution 4. Cool Solution Slowly to Room Temperature dissolve->cool_solution No Impurities hot_filter->cool_solution Yes ice_bath 5. Further Cooling in Ice Bath cool_solution->ice_bath filter_crystals 6. Isolate Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals 7. Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals 8. Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Amino-1,2,5-oxadiazole-3-carboxamide. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic strategies can be employed, primarily starting from precursors like 3,4-diaminofurazan (DAF), 4-amino-1,2,5-oxadiazole-3-carbonitrile, or ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I achieve selective mono-acylation of 3,4-diaminofurazan (DAF)?

A2: Selective mono-acylation of symmetrical diamines can be challenging due to the potential for diacylation. Strategies to favor mono-acylation include using a controlled stoichiometry of the acylating agent, employing a temporary protecting group for one of the amino groups, or utilizing specific reaction conditions that deactivate the second amino group after the first acylation. One reported method for the acylation of 3,4-diaminofurazan uses p-Toluenesulfonic acid as a catalyst with various carboxylic acids or anhydrides.[1]

Q3: What are the key parameters for the hydrolysis of 4-amino-1,2,5-oxadiazole-3-carbonitrile to the corresponding carboxamide?

A3: The hydrolysis of nitriles to amides requires careful control to prevent over-hydrolysis to the carboxylic acid.[2] This can be achieved under either acidic or basic conditions. Mild acidic hydrolysis or controlled basic hydrolysis, for instance, using hydrogen peroxide in an alkaline medium, are common methods.[3] The stability of the furazan ring under these conditions must be considered.

Q4: What are the recommended conditions for the amidation of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate?

A4: The amidation of esters can be achieved by reaction with ammonia. This transformation may require elevated temperatures and pressures, or the use of a catalyst. The direct amidation of esters with amines can be challenging, especially with heterocyclic substrates.[4][5]

Experimental Protocols

Protocol 1: Synthesis from 3,4-Diaminofurazan (DAF) via Selective Acylation

This protocol involves the selective acylation of one amino group of DAF to form the carboxamide.

Step 1: Synthesis of 3,4-Diaminofurazan (DAF)

DAF can be synthesized from diaminoglyoxime through a base-catalyzed cyclization and dehydration.

  • Reaction: Diaminoglyoxime → 3,4-Diaminofurazan

  • Reagents & Conditions: Diaminoglyoxime, aqueous potassium hydroxide, 180 °C.[6] Alternatively, a supported solid alkali catalyst can be used at 150 °C, which may offer higher yields and easier workup.[3]

  • Procedure:

    • Dissolve potassium hydroxide in water.

    • Add diaminoglyoxime to the solution in a suitable pressure reactor.

    • Heat the mixture to 180 °C for the specified time.

    • After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 2: Selective Mono-amidation of 3,4-Diaminofurazan

  • Reaction: 3,4-Diaminofurazan + Acylating Agent → this compound

  • Reagents & Conditions: 3,4-Diaminofurazan, an appropriate acylating agent (e.g., a mixed anhydride of formic acid or a protected aminoformylating reagent), solvent (e.g., THF, DMF), and potentially a catalyst.

  • Procedure:

    • Dissolve 3,4-diaminofurazan in an anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add a stoichiometric amount (1.0 equivalent) of the acylating agent.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis from 4-Amino-1,2,5-oxadiazole-3-carbonitrile

This route involves the controlled hydrolysis of the nitrile group.

  • Reaction: 4-Amino-1,2,5-oxadiazole-3-carbonitrile → this compound

  • Reagents & Conditions: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, aqueous base (e.g., NaOH) with hydrogen peroxide, or a strong acid (e.g., H₂SO₄) under controlled temperature.

  • Procedure (Basic Hydrolysis):

    • Dissolve 4-amino-1,2,5-oxadiazole-3-carbonitrile in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of sodium hydroxide.

    • Slowly add hydrogen peroxide solution at a controlled temperature (e.g., 0-10 °C).

    • Monitor the reaction for the formation of the amide and consumption of the nitrile.

    • Neutralize the reaction mixture and extract the product.

    • Purify by recrystallization or column chromatography.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in DAF Synthesis - Incomplete cyclization of diaminoglyoxime.- Decomposition at high temperatures.- Ensure the reaction temperature is maintained at the optimal level.- Use a supported solid alkali catalyst which may allow for lower reaction temperatures.[3]- Optimize the reaction time to prevent product degradation.
Diacylation in DAF Acylation - Excess acylating agent.- High reactivity of the second amino group.- Use a strict 1:1 stoichiometry of DAF to the acylating agent.- Employ a slow addition of the acylating agent at low temperature.- Consider using a temporary protecting group for one of the amino groups.
Over-hydrolysis to Carboxylic Acid - Reaction temperature is too high.- Reaction time is too long.- Strong acid or base concentration.- Perform the hydrolysis at a lower temperature.- Carefully monitor the reaction progress and quench it as soon as the amide is the major product.- Use milder reaction conditions (e.g., hydrogen peroxide with a weaker base).[3]
Low Conversion in Ester Amidation - Low reactivity of the ester.- Poor solubility of ammonia in the solvent.- Increase the reaction temperature and pressure in a sealed vessel.- Use a catalyst to activate the ester.- Consider using a solvent in which ammonia has better solubility.
Furazan Ring Instability - Harsh acidic or basic conditions.- Perform reactions under milder pH conditions whenever possible.- Buffer the reaction mixture to maintain a stable pH.- Keep reaction times as short as possible.

Data Presentation

Table 1: Optimization of DAF Synthesis from Diaminoglyoxime

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1KOH1804~70-80[6]
2Supported Solid Alkali150491.2[3]
3Micelle (SDBS)1101046.0[3]

Table 2: Comparison of Nitrile to Amide Hydrolysis Conditions

MethodReagentsConditionsSelectivity for AmidePotential Side Reactions
Acidic HydrolysisDilute H₂SO₄ or HClHeat under refluxModerate to lowOver-hydrolysis to carboxylic acid.[2]
Basic HydrolysisNaOH/H₂OHeat under refluxLowFormation of carboxylate salt.[2]
Peroxide MethodNaOH, H₂O₂Low temperatureHighDecomposition of H₂O₂.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From 3,4-Diaminofurazan cluster_route2 Route 2: From Carbonitrile cluster_route3 Route 3: From Ester Diaminoglyoxime Diaminoglyoxime 3,4-Diaminofurazan (DAF) 3,4-Diaminofurazan (DAF) Diaminoglyoxime->3,4-Diaminofurazan (DAF)  KOH, 180°C Target Molecule Target Molecule 3,4-Diaminofurazan (DAF)->Target Molecule  Selective  Acylation Acylating Agent Acylating Agent Acylating Agent->Target Molecule 4-Amino-1,2,5-oxadiazole-3-carbonitrile 4-Amino-1,2,5-oxadiazole-3-carbonitrile Target Molecule_R2 Target Molecule 4-Amino-1,2,5-oxadiazole-3-carbonitrile->Target Molecule_R2  Controlled  Hydrolysis  (e.g., H2O2/OH-) Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate Target Molecule_R3 Target Molecule Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate->Target Molecule_R3  Amidation  (NH3)

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Yes Impurity Detected Impurity Detected Low Yield->Impurity Detected No Optimize Reaction Time Optimize Reaction Time Check Starting Material Purity->Optimize Reaction Time Optimize Temperature Optimize Temperature Optimize Reaction Time->Optimize Temperature Consider Alternative Catalyst Consider Alternative Catalyst Optimize Temperature->Consider Alternative Catalyst Purification Purification Consider Alternative Catalyst->Purification Diacylated Product? Diacylated Product? Impurity Detected->Diacylated Product? Yes Carboxylic Acid? Carboxylic Acid? Diacylated Product?->Carboxylic Acid? No Adjust Stoichiometry Adjust Stoichiometry Diacylated Product?->Adjust Stoichiometry Yes Reduce Reaction Time/Temp Reduce Reaction Time/Temp Carboxylic Acid?->Reduce Reaction Time/Temp Yes Carboxylic Acid?->Purification No Slow Reagent Addition Slow Reagent Addition Adjust Stoichiometry->Slow Reagent Addition Slow Reagent Addition->Purification Use Milder Conditions Use Milder Conditions Reduce Reaction Time/Temp->Use Milder Conditions Use Milder Conditions->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and its derivatives?

A1: 4-Amino-1,2,5-oxadiazole (furazan) derivatives are of significant interest in medicinal chemistry and materials science. The 1,2,5-oxadiazole ring is a privileged structure in drug discovery, known to be a bioisostere for esters and amides, which can improve pharmacokinetic properties. These compounds are explored for their potential as anticancer, antimicrobial, and antiviral agents. Additionally, due to their high nitrogen content and positive enthalpy of formation, they are investigated as energetic materials.

Q2: What is the most common synthetic route to this compound?

A2: A common synthetic pathway involves the preparation of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid as a key intermediate, followed by an amidation step to form the desired carboxamide. The synthesis of the carboxylic acid precursor has been optimized to be a safer and more efficient one-pot process.

Q3: Are there any major safety concerns associated with the synthesis of these compounds?

A3: Yes, historical synthetic routes for the precursor, 4-aminofurazan-3-carboxylic acid, have been reported to have dangerous exothermic profiles, leading to potential runaway reactions. It is crucial to follow updated and optimized protocols that mitigate these risks, such as the one-pot synthesis from methyl cyanoacetate which avoids the isolation of potentially unstable intermediates and uses controlled reaction conditions.

Q4: What are the key intermediates in the synthesis of the this compound core structure?

A4: Key intermediates typically include an oxime formed from a cyanoacetate, which is then converted to an amidoxime. This intermediate undergoes cyclization to form the 4-amino-1,2,5-oxadiazole-3-carboxylic acid. For derivatization, this carboxylic acid is then activated for amidation. An alternative precursor that may be used for derivatization is 4-Amino-1,2,5-oxadiazole-3-carbonitrile.[1]

Troubleshooting Guides

Guide 1: Synthesis of the Precursor, 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

This guide focuses on a modern, safer one-pot synthesis, highlighting potential issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Carboxylic Acid - Incomplete initial oximation. - Suboptimal temperature control during addition of acetic acid. - Inefficient cyclization. - Loss of product during workup and purification.- Ensure dropwise addition of acetic acid while maintaining the reaction temperature below 15 °C. - Strictly follow the recommended heating profile for the cyclization step (e.g., heating to 95-100 °C for the specified duration). - Carefully adjust the pH to 1-2 with concentrated HCl to ensure complete precipitation of the product. - Wash the crude product with cold water to minimize loss.
Dangerous Exotherm / Runaway Reaction - Use of older, multi-step procedures with isolation of hazardous intermediates. - Rapid addition of reagents, leading to localized heating. - Inadequate stirring of the reaction mixture.- Adopt a one-pot synthesis protocol to avoid isolating potentially unstable intermediates. - Maintain slow, controlled addition of all reagents, particularly hydroxylamine hydrochloride. - Ensure vigorous and efficient stirring throughout the reaction to prevent the formation of thick precipitates and localized hot spots.
Product Purity Issues - Presence of unreacted starting materials. - Formation of side-products from incomplete cyclization. - Contamination with inorganic salts.- Confirm the disappearance of starting materials by TLC or LC-MS before proceeding with workup. - Ensure the final pH is acidic enough to precipitate the desired product while leaving most impurities in solution. - Thoroughly wash the filtered product with cold water to remove any residual salts. Recrystallization may be necessary for higher purity.
Guide 2: Amidation of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

This section addresses challenges in converting the carboxylic acid to the carboxamide, a step for which specific literature is limited. The advice is based on general principles of amide bond formation in the presence of a potentially reactive amino group.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Carboxamide - Inefficient activation of the carboxylic acid. - Side reaction of the coupling agent with the 4-amino group. - Intermolecular amide bond formation leading to oligomers/polymers. - Steric hindrance from the desired amine.- Choose a suitable coupling reagent. Common choices include carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, HOAt) to suppress side reactions and racemization, or phosphonium salts (e.g., PyBOP). - Consider a two-step approach: first activate the carboxylic acid (e.g., to an acid chloride or active ester) and then add the amine. - To prevent side reactions with the 4-amino group, consider using a protecting group (e.g., Boc, Fmoc) on the amino group before amidation, followed by a deprotection step.
Formation of Side-Products - Reaction of the coupling agent with the 4-amino group. - Formation of N-acylurea byproduct with carbodiimide reagents. - Racemization if chiral amines are used.- The use of additives like HOBt or HOAt can minimize the formation of N-acylurea. - Phosphonium-based coupling reagents (e.g., PyBOP, HATU) are often more efficient and lead to fewer side products. - To avoid racemization, use of additives or specialized coupling reagents is recommended.
Difficulty in Purification - Similar polarity of the starting material, product, and byproducts. - Removal of urea byproducts from carbodiimide coupling.- If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. For water-soluble byproducts (from EDC), aqueous workup is effective. - Column chromatography may be necessary. A careful selection of the solvent system is crucial. - If oligomeric byproducts are formed, purification by precipitation or trituration might be effective.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

MethodStarting MaterialKey ReagentsReported YieldKey ChallengesReference
Longo, 1931Malononitrile(Multi-step)~9% (overall)Very low yield, multi-step process.(Inferred from Sabatini et al., 2020)
Meyer, 2004Methyl cyanoacetateNaNO₂, AcOH, NH₂OH·HCl, KOH, NaOH34.2%Low yield, difficult to scale up.(Inferred from Sabatini et al., 2020)
Sheremetev, 2005Ethyl cyanoacetateNaNO₂, AcOH, NH₂OH·HCl, KOH, NaOH78%Dangerous exotherm, difficult to stir.(Inferred from Sabatini et al., 2020)
Sabatini et al., 2020 Methyl cyanoacetate NaNO₂, AcOH, NH₂OH·HCl, KOH, NaOH 64% Safer, one-pot, scalable. Sabatini et al., Org. Process Res. Dev. 2020, 24, 4, 599–603

Experimental Protocols

Protocol 1: Safer One-Pot Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Adapted from Sabatini et al., Org. Process Res. Dev. 2020, 24, 4, 599–603.

  • Oximation: In a suitable reaction vessel, dissolve sodium nitrite (1.05 equiv) in water. Add methyl cyanoacetate (1.00 equiv) and cool the mixture to 0 °C.

  • Slowly add acetic acid (1.05 equiv) dropwise, ensuring the internal temperature does not exceed 15 °C. Stir the resulting mixture for 2 hours at room temperature.

  • Amidoxime Formation and Cyclization: To the reaction mixture, add a solution of potassium hydroxide (2.00 equiv) and sodium hydroxide (4.00 equiv) in water.

  • Slowly add hydroxylamine hydrochloride (2.00 equiv) in portions, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 95-100 °C for 2 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

Protocol 2: General Procedure for Amidation using a Coupling Reagent

This is a general protocol and may require optimization for specific substrates.

  • Activation: In an inert atmosphere, dissolve 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 equiv) and a coupling additive such as HOBt (1.1 equiv) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., EDC, 1.1 equiv) and stir the mixture at room temperature for 1 hour, or until activation is complete (can be monitored by TLC or LC-MS).

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion (typically 2-24 hours).

  • Workup: Quench the reaction with water or a mild aqueous acid/base as appropriate. Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or trituration as needed.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amidation Amidation Methyl Cyanoacetate Methyl Cyanoacetate Oxime Intermediate Oxime Intermediate Methyl Cyanoacetate->Oxime Intermediate NaNO2, AcOH 4-Amino-1,2,5-oxadiazole-3-carboxylic acid 4-Amino-1,2,5-oxadiazole-3-carboxylic acid Oxime Intermediate->4-Amino-1,2,5-oxadiazole-3-carboxylic acid 1. KOH, NaOH 2. NH2OH.HCl 3. Heat Activated Intermediate Activated Intermediate 4-Amino-1,2,5-oxadiazole-3-carboxylic acid->Activated Intermediate Coupling Reagent (e.g., EDC/HOBt) This compound Derivative This compound Derivative Activated Intermediate->this compound Derivative Amine (R-NH2)

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Start Synthesis Precursor_Synth Synthesize Carboxylic Acid Precursor Start->Precursor_Synth Low_Yield_Precursor Low Yield? Precursor_Synth->Low_Yield_Precursor Amidation Perform Amidation Low_Yield_Amide Low Yield? Amidation->Low_Yield_Amide Purification Purify Final Product End Successful Synthesis Purification->End Pure Product Optimize_Purification Optimize Purification Method Purification->Optimize_Purification Purity Issues Exotherm Exotherm? Low_Yield_Precursor->Exotherm No Check_Temp Check Temp. Control & Reaction Time Low_Yield_Precursor->Check_Temp Yes Exotherm->Amidation No Check_Stirring Improve Stirring & Reagent Addition Exotherm->Check_Stirring Yes Side_Products Side Products? Low_Yield_Amide->Side_Products No Optimize_Coupling Optimize Coupling Agent & Conditions Low_Yield_Amide->Optimize_Coupling Yes Side_Products->Purification No Protect_Amine Consider Protecting Group for 4-Amino Group Side_Products->Protect_Amine Yes Check_Temp->Precursor_Synth Check_Stirring->Precursor_Synth Optimize_Coupling->Amidation Protect_Amine->Amidation Optimize_Purification->Purification

Caption: Troubleshooting decision tree for the synthesis process.

References

Technical Support Center: Purification of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Amino-1,2,5-oxadiazole-3-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a complex mixture, and I'm unsure which purification technique to start with. What do you recommend?

A1: Due to the polar nature of this compound, a combination of techniques may be necessary. We recommend starting with recrystallization as a primary purification step, as it can be effective for amide compounds and can remove a significant amount of impurities with minimal product loss.[1] If further purification is required, chromatographic methods are advisable. Given the polarity of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[2] Reversed-phase chromatography at high pH can also be effective by suppressing the ionization of the amino group and increasing retention.[2]

Q2: I'm observing significant product loss during silica gel column chromatography. Why is this happening and what are the alternatives?

A2: Significant product loss on silica gel is a common issue for polar and basic compounds like this compound. This can be due to irreversible adsorption to the acidic silica surface or on-column degradation.[2]

Troubleshooting Steps & Alternatives:

  • Deactivate the Silica: Add a small percentage of a basic modifier like triethylamine (e.g., 0.5%) to your mobile phase to neutralize the acidic sites on the silica gel and improve recovery.[2]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a better option for basic compounds.

    • Reversed-Phase Chromatography (C18): As the stationary phase is non-polar, it is less likely to cause acid-catalyzed degradation.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high organic content mobile phase, which is well-suited for highly polar compounds.[2]

Q3: My purified compound shows a persistent yellow color. What could be the cause and how can I remove it?

A3: A persistent yellow color can indicate the presence of trace impurities, possibly arising from starting materials, side reactions, or degradation. Sometimes, even a very small amount of a colored impurity can be visually prominent.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Filter the solution through celite to remove the carbon.

  • Recrystallization: Performing a second recrystallization from a different solvent system may help to exclude the colored impurity.

  • Impurity Identification: If the color persists, consider using analytical techniques like LC-MS or GC-MS to identify the impurity, which can provide clues about its origin and how to remove it.

Q4: The compound appears to be degrading during purification, especially when using certain solvents or temperatures. What are the stability considerations?

A4: The 1,2,5-oxadiazole (furazan) ring can be susceptible to degradation under certain conditions. For some oxadiazole derivatives, stability is pH-dependent, with maximum stability observed in a slightly acidic to neutral pH range (pH 3-5).[3] Both strongly acidic and strongly basic conditions can lead to ring opening.[3]

Recommendations:

  • Avoid High Temperatures: Use minimal heat during recrystallization and solvent evaporation.

  • pH Control: When using aqueous solutions or buffers, maintain a pH in the stable range for oxadiazoles if possible.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To remove impurities by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various polar solvents (e.g., ethanol, acetonitrile, water, or mixtures thereof) at room temperature and upon heating.[1] A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration (Hot): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To purify the polar compound using HILIC.[2]

Methodology:

  • Column: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[2]

  • Mobile Phase:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid).[2]

  • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 20 minutes.[2]

  • Flow Rate: Adjust based on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[2]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified compound.

Data Presentation

The following table provides a hypothetical comparison of purification outcomes for this compound using different techniques. This data is illustrative and will vary based on the initial purity of the crude product.

Purification MethodPurity (by HPLC)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol/Water)95.0%75%Starting materials, non-polar byproducts
Silica Gel Chromatography (DCM/MeOH + 0.5% TEA)97.5%50%Polar impurities, baseline material
HILIC (Acetonitrile/Water Gradient)>99.0%65%Closely related polar impurities
High pH Reversed-Phase HPLC (C18, pH 10)>99.5%60%Isomeric impurities, degradation products

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization HPLC_Analysis1 Purity Check (HPLC) Recrystallization->HPLC_Analysis1 Decision1 Purity > 98%? HPLC_Analysis1->Decision1 Final_Product Final Product Decision1->Final_Product Yes Chromatography Chromatography Decision1->Chromatography No HILIC HILIC Chromatography->HILIC High_pH_RP High pH Reversed-Phase Chromatography->High_pH_RP HPLC_Analysis2 Purity Check (HPLC) HILIC->HPLC_Analysis2 High_pH_RP->HPLC_Analysis2 Decision2 Purity > 99.5%? HPLC_Analysis2->Decision2 Decision2->Recrystallization No, Re-purify Decision2->Final_Product Yes Troubleshooting_Silica Start Problem: Low Recovery from Silica Gel Cause1 Possible Cause 1: Irreversible Adsorption Start->Cause1 Cause2 Possible Cause 2: On-Column Degradation Start->Cause2 Solution1 Solution: Add Basic Modifier (e.g., TEA) to Mobile Phase Cause1->Solution1 Solution2 Alternative: Use a Different Stationary Phase Cause2->Solution2 Alumina Alumina Solution2->Alumina Reversed_Phase Reversed-Phase (C18) Solution2->Reversed_Phase HILIC HILIC Solution2->HILIC

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide, with a focus on scaling up production. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis process.

Synthesis Overview

The recommended synthetic route for scaling up the production of this compound is a multi-step process starting from readily available precursors. The overall workflow involves the synthesis of 3,4-diaminofurazan (DAF), followed by its conversion to 4-Amino-1,2,5-oxadiazole-3-carbonitrile, and subsequent hydrolysis to the final carboxamide product.

Synthesis_Workflow A Diaminoglyoxime B 3,4-Diaminofurazan (DAF) A->B  Cyclization   C 4-Amino-1,2,5-oxadiazole-3-carbonitrile B->C  Diazotization & Cyanation   D This compound C->D  Hydrolysis  

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime

This procedure is adapted from methods describing the cyclization of diaminoglyoxime.[1][2][3]

Reaction: Diaminoglyoxime → 3,4-Diaminofurazan

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 g product)Moles
Diaminoglyoxime118.0913.0 g0.110
Potassium Hydroxide56.1112.4 g0.221
Water18.02150 mL-

Procedure:

  • In a high-pressure reactor, prepare a solution of potassium hydroxide in water.

  • Add diaminoglyoxime to the alkaline solution.

  • Seal the reactor and heat the mixture to 150-160 °C with stirring.

  • Maintain the temperature for 4-6 hours. The pressure will increase during the reaction.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor to release any pressure.

  • The product, 3,4-diaminofurazan, will precipitate out of the solution upon cooling.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Expected Yield: 85-92%

Step 2: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile from DAF

This step involves a Sandmeyer-type reaction, a common method for introducing a cyano group to an aromatic amine.

Reaction: 3,4-Diaminofurazan → 4-Amino-1,2,5-oxadiazole-3-carbonitrile

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 g product)Moles
3,4-Diaminofurazan100.079.1 g0.091
Sodium Nitrite69.006.9 g0.100
Hydrochloric Acid (conc.)36.4625 mL~0.30
Copper(I) Cyanide89.569.0 g0.100
Sodium Cyanide49.015.4 g0.110
Water18.02200 mL-

Procedure:

  • Dissolve 3,4-diaminofurazan in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: 60-70%

Step 3: Hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile to this compound

This final step involves the controlled hydrolysis of the nitrile group to a carboxamide.[4][5][6]

Reaction: 4-Amino-1,2,5-oxadiazole-3-carbonitrile → this compound

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 g product)Moles
4-Amino-1,2,5-oxadiazole-3-carbonitrile110.078.6 g0.078
Sulfuric Acid (conc.)98.0850 mL-
Water18.02100 mL-

Procedure:

  • Carefully add concentrated sulfuric acid to 4-Amino-1,2,5-oxadiazole-3-carbonitrile in a flask cooled in an ice bath.

  • Stir the mixture until the nitrile is completely dissolved.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product, this compound, will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Expected Yield: 75-85%

Troubleshooting Guide

Troubleshooting_Low_Yield start Low Yield in Step 1 (DAF Synthesis) q1 Was the reaction temperature maintained at 150-160°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reactor properly sealed? a1_yes->q2 s1 Inconsistent heating can lead to incomplete reaction. Ensure stable temperature control. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the diaminoglyoxime of high purity? a2_yes->q3 s2 Leaks can prevent the necessary pressure buildup for the reaction to proceed efficiently. a2_no->s2 a3_no No q3->a3_no s3 Impurities in the starting material can interfere with the cyclization. a3_no->s3

Caption: Decision tree for troubleshooting low yield in DAF synthesis.

Q1: The yield of 3,4-diaminofurazan (DAF) in Step 1 is consistently low. What are the possible causes?

A1:

  • Inadequate Temperature: The cyclization of diaminoglyoxime to DAF requires a specific temperature range (150-160 °C). Lower temperatures will result in an incomplete reaction, while significantly higher temperatures may lead to decomposition. Ensure your heating mantle and temperature probe are calibrated and providing consistent heat.

  • Improper Sealing of the Reactor: This reaction is pressure-dependent. If the reactor is not sealed properly, the necessary pressure will not be achieved, leading to a lower conversion rate. Always check the seals and fittings of your reactor before starting the experiment.

  • Purity of Starting Material: The purity of the diaminoglyoxime is crucial. Impurities can interfere with the reaction or lead to the formation of side products. It is recommended to use high-purity diaminoglyoxime or to purify it before use.

Q2: During the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (Step 2), a large amount of dark, tarry byproduct is formed.

A2:

  • Temperature Control during Diazotization: The formation of the diazonium salt is highly exothermic and temperature-sensitive. The temperature must be strictly maintained below 5 °C. An increase in temperature can lead to the decomposition of the diazonium salt, resulting in tar formation. Use an efficient cooling bath (ice-salt or a cryocooler) and add the sodium nitrite solution slowly.

  • Slow Addition of Diazonium Salt: The addition of the diazonium salt solution to the copper(I) cyanide solution should be done slowly and with vigorous stirring. A rapid addition can cause localized heating and decomposition.

Q3: The hydrolysis of the nitrile in Step 3 is incomplete, or I am observing the formation of the carboxylic acid byproduct.

A3:

  • Incomplete Hydrolysis: If the reaction is incomplete, it may be due to insufficient reaction time or a lower than required concentration of sulfuric acid. Ensure the mixture is stirred for an adequate period (12-24 hours) and that concentrated sulfuric acid is used.

  • Formation of Carboxylic Acid: Over-hydrolysis to the carboxylic acid can occur if the reaction is left for too long or if the temperature is elevated. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). When scaling up, it is advisable to perform a small-scale trial to optimize the reaction time. Pouring the reaction mixture onto ice promptly upon completion is also important to quench the reaction.

Q4: What are the main safety concerns when scaling up this synthesis?

A4:

  • Step 1 (DAF Synthesis): This step involves high pressure and temperature. Use a properly rated and maintained high-pressure reactor. Ensure all safety features of the reactor are functional.

  • Step 2 (Diazotization and Cyanation): Diazonium salts can be explosive when dry. Always keep the diazonium salt in solution and at low temperatures. The use of sodium cyanide and the generation of hydrogen cyanide gas (if the reaction mixture becomes acidic) are significant hazards. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including cyanide-specific gloves, should be worn. Have a cyanide antidote kit readily available.

  • Step 3 (Hydrolysis): The use of concentrated sulfuric acid is hazardous. Always add the acid carefully and with cooling. The quenching of the reaction mixture on ice is highly exothermic and should be done slowly and with caution in a large enough vessel to contain any splashing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity for the starting material, diaminoglyoxime?

A1: It is recommended to use diaminoglyoxime with a purity of at least 98%. Impurities can significantly impact the yield and purity of the final product. If you are synthesizing diaminoglyoxime in-house, ensure it is thoroughly purified and characterized before proceeding to the next step.

Q2: Are there any alternative methods for the hydrolysis of the nitrile in Step 3?

A2: Yes, other methods for nitrile hydrolysis to amides exist, such as using basic hydrogen peroxide.[4] However, for this specific substrate, acidic hydrolysis with sulfuric acid is a well-established and generally reliable method. If you encounter issues with the sulfuric acid method, exploring alternatives could be a viable option, but would require optimization for this particular molecule.

Q3: How can I monitor the progress of each reaction step?

A3:

  • Step 1: Monitoring this high-pressure reaction can be challenging. Typically, the reaction is run for a predetermined time based on small-scale experiments.

  • Step 2 & 3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of these reactions. Choose a suitable solvent system that provides good separation between the starting material, intermediates, and the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended storage conditions for the intermediates and the final product?

A4:

  • 3,4-Diaminofurazan (DAF): Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. It is a potentially energetic material.

  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Store in a tightly sealed container in a cool and dry place.

  • This compound: Store in a well-sealed container, protected from moisture, in a cool place.

Q5: What are the key analytical techniques for characterizing the final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (amine, amide, oxadiazole ring).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Elemental Analysis: To confirm the elemental composition.

References

avoiding decomposition of 4-Amino-1,2,5-oxadiazole-3-carboxamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the decomposition of 4-Amino-1,2,5-oxadiazole-3-carboxamide during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions to mitigate compound degradation.

Symptom/Issue Potential Cause(s) Recommended Solution(s)
Loss of compound activity or purity over time in solution. pH-mediated hydrolysis: The oxadiazole ring is susceptible to degradation at non-optimal pH levels. Based on studies of related oxadiazole derivatives, the compound is likely most stable in a pH range of 3-5.[1] Extreme pH conditions (highly acidic or alkaline) can lead to ring opening.[1]- Maintain the pH of aqueous solutions between 3 and 5. - Use buffered solutions within this pH range for all experiments. - Avoid dissolving the compound in strongly acidic or basic solutions.
Presence of proton donors: Water and other protic solvents can facilitate the degradation of the oxadiazole ring.[1]- Whenever possible, use anhydrous aprotic solvents (e.g., dry acetonitrile, THF, dioxane). - If aqueous solutions are necessary, prepare them fresh and use them immediately. - Minimize the exposure of the compound in solution to atmospheric moisture.
Degradation of the compound upon heating. Thermal decomposition: Furazan rings, the core of this compound, can undergo thermal decomposition, often initiated by ring cleavage.[2]- Avoid excessive heating of the compound in both solid and solution form. - If heating is necessary for a reaction, use the lowest effective temperature and for the shortest possible duration. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at elevated temperatures.
Discoloration or degradation of the solid compound. Improper storage: Exposure to light, moisture, and elevated temperatures can lead to the degradation of the solid compound over time.- Store the solid compound in a tightly sealed, opaque container. - Keep the container in a cool, dry, and dark place, such as a desiccator at low temperature. - Consider storing under an inert atmosphere for long-term stability.
Inconsistent experimental results. Variable compound stability: Differences in experimental setup (e.g., solvent purity, ambient humidity, temperature fluctuations) can lead to varying rates of decomposition.- Standardize all experimental protocols, paying close attention to solvent quality, pH control, temperature, and reaction time. - Always use freshly prepared solutions of this compound. - Include control experiments to monitor the stability of the compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure maximum stability, store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark environment. For long-term storage, a desiccator at refrigerated temperatures (2-8 °C) is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q2: What is the recommended solvent for dissolving this compound?

A2: For maximum stability, anhydrous aprotic solvents are recommended. If an aqueous solution is required, it is crucial to buffer it to a pH between 3 and 5 and use it immediately after preparation to minimize hydrolysis.[1]

Q3: My experiment requires heating a solution of this compound. What precautions should I take?

A3: If heating is unavoidable, use the lowest possible temperature for the shortest duration necessary. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition. Monitor the reaction closely for any signs of degradation, such as color change.

Q4: I suspect my compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analytical profile of your sample to that of a fresh, pure standard. The appearance of new peaks or a decrease in the main compound peak in HPLC, or new signals in NMR, would indicate decomposition.

Q5: Is this compound sensitive to light?

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., DMSO, DMF, acetonitrile) or a buffered aqueous solution (pH 3-5)

    • Inert gas (Nitrogen or Argon)

    • Appropriate glassware (e.g., volumetric flask)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.

    • Transfer the solid to a volumetric flask.

    • Add the chosen solvent to the flask, filling to approximately half of the final volume.

    • If using an aqueous buffer, ensure it is pre-adjusted to a pH between 3 and 5.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication can be used cautiously if the compound is difficult to dissolve, but avoid excessive heating.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Use the solution immediately. If short-term storage is necessary, store in a tightly sealed, opaque container at low temperature (2-8 °C).

General Protocol for a Reaction Involving this compound
  • Reaction Setup:

    • Assemble the reaction glassware (e.g., round-bottom flask, condenser) and ensure it is dry.

    • Place a magnetic stir bar in the reaction flask.

    • Create an inert atmosphere by flushing the system with nitrogen or argon.

  • Procedure:

    • Add all other reaction components (solvents, reagents) to the reaction flask.

    • If a buffered aqueous system is used, ensure the pH is maintained between 3 and 5 throughout the reaction.

    • Add the this compound (either as a solid or a freshly prepared stock solution) to the reaction mixture under a positive flow of inert gas.

    • Stir the reaction at the desired temperature. If heating is required, use a controlled temperature bath and monitor the reaction progress closely.

    • Upon completion, cool the reaction to room temperature before workup.

    • Minimize the exposure of the compound to harsh workup conditions (e.g., strong acids or bases).

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers A This compound B Degradation Products A->B Ring Cleavage/Hydrolysis C High/Low pH C->A D Heat D->A E Light E->A F Protic Solvents F->A

Caption: Factors leading to the decomposition of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Compound (Inert Atmosphere) B Dissolve in Anhydrous/Buffered Solvent (pH 3-5) A->B C Inert Atmosphere (N2 or Ar) B->C D Controlled Temperature (Minimize Heat) C->D E Immediate Use or Proper Storage D->E F Monitor Stability (HPLC, LC-MS) E->F

Caption: Recommended workflow for experiments to minimize decomposition.

References

refining analytical methods for 4-Amino-1,2,5-oxadiazole-3-carboxamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-Amino-1,2,5-oxadiazole-3-carboxamide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?

A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique. This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples like plasma or urine.

Q2: What are the key chemical properties of this compound to consider during method development?

A2: this compound is a polar, heterocyclic compound. Its polarity can lead to poor retention on traditional reversed-phase HPLC columns. The presence of amino and amide groups makes it amenable to positive ion electrospray ionization (ESI+).

Q3: What type of HPLC column is most suitable for this analysis?

A3: Due to the polar nature of the analyte, a column that provides enhanced retention for polar compounds is recommended. Options include phenyl-hexyl, pentafluorophenyl (PFP), or C18 columns specifically designed for polar analytes. A standard C18 column may result in poor retention and peak shape.

Q4: How can I improve the retention of this compound on a reversed-phase column?

A4: To improve retention, consider using a mobile phase with a high aqueous content at the beginning of the gradient. Adding a small amount of an ion-pairing agent to the mobile phase can also enhance retention, but this may suppress the MS signal. Optimizing the pH of the mobile phase can also be beneficial.

Q5: What are the expected challenges when developing an LC-MS/MS method for this compound?

A5: Common challenges include poor peak shape (fronting or tailing), low retention, matrix effects from the biological sample, and in-source fragmentation. Careful optimization of chromatographic conditions and sample preparation is necessary to mitigate these issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column stationary phase.Use a column with a different stationary phase (e.g., Phenyl-Hexyl) or add a small amount of a competing amine to the mobile phase.
Low Signal Intensity Ion suppression from matrix components.Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Suboptimal mobile phase composition.Ensure the mobile phase is compatible with ESI and promotes analyte ionization.
Inconsistent Retention Times Inadequate column equilibration.Increase the column equilibration time between injections.
Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column degradation.Replace the column and use a guard column to extend its lifetime.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system regularly.
Matrix interference.Enhance the selectivity of the sample preparation method.
Sample Carryover Inadequate needle wash.Optimize the needle wash procedure with a strong solvent.
Adsorption of the analyte to system components.Use biocompatible PEEK tubing and fittings.

Experimental Protocols

Proposed HPLC-MS/MS Method for Quantification in Human Plasma

This protocol is a starting point for method development and will require validation according to regulatory guidelines.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

2. HPLC Conditions

Parameter Value
Column Phenyl-Hexyl, 2.6 µm, 50 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Value
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Gas 1 (Nebulizer Gas) 50 psi
Gas 2 (Heater Gas) 50 psi
MRM Transitions To be determined by infusing a standard solution of the analyte and internal standard.
Method Validation Parameters

A full validation of the bioanalytical method should be performed.[1] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[2]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape intensity Low Signal Intensity? peak_shape->intensity No solution1 Adjust Mobile Phase pH Change Column peak_shape->solution1 Yes retention Inconsistent Retention Time? intensity->retention No solution2 Improve Sample Cleanup Optimize MS Source intensity->solution2 Yes solution3 Increase Equilibration Time Check Pump Performance retention->solution3 Yes end Method Optimized retention->end No solution1->end solution2->end solution3->end

Caption: A logical flowchart for troubleshooting common issues in the analytical method.

References

Validation & Comparative

Efficacy of 4-Amino-1,2,5-oxadiazole-3-carboxamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-oxadiazole (furazan) scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiplasmodial, and enzyme inhibitory properties. This guide provides a comparative analysis of the efficacy of 4-Amino-1,2,5-oxadiazole-3-carboxamide and structurally similar compounds, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from various research to offer insights into their potential therapeutic applications.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and related compounds from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay protocols.

Table 1: Anticancer Activity of 1,2,5-Oxadiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound this compoundData not available in comparative studies--
Compound 23 (IDO1 Inhibitor) 1,2,5-oxadiazole-3-carboximidamide derivativehIDO1 enzymatic assay0.1087[1]
HEK293T-hIDO1 cells0.01988[1]
Compound 25 (IDO1 Inhibitor) 1,2,5-oxadiazole-3-carboximidamide derivativehIDO1 enzymatic assay0.1781[1]
HEK293T-hIDO1 cells0.06859[1]
Compound 26 (IDO1 Inhibitor) 1,2,5-oxadiazole-3-carboximidamide derivativehIDO1 enzymatic assay0.1391[1]
HEK293T-hIDO1 cells0.05776[1]

Table 2: Antiplasmodial Activity of 4-Substituted (1,2,5-oxadiazol-3-yl)benzamide Derivatives

CompoundR1R2P. falciparum NF54 IC50 (µM)L-6 Cells (Cytotoxicity) IC50 (µM)Selectivity IndexReference
Lead Compound (MMV665805) 3,4-diethoxyphenylH~0.01 - 0.1>20>200[2]
3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 3,4-diethoxyphenyl3-aminobenzamido0.035186.25319[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vitro cytotoxicity assays used in the evaluation of these compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs can be attributed to their interaction with various cellular signaling pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway

Several 1,2,5-oxadiazole-3-carboximidamide derivatives have shown potent inhibition of IDO1, an enzyme involved in tumor immune evasion.[1] IDO1 catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO1 can restore anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T-cell Proliferation T-cell Proliferation Tryptophan->T-cell Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune Suppression Immune Suppression Kynurenine->Immune Suppression Promotes Tumor Growth Tumor Growth Immune Suppression->Tumor Growth Allows This compound Analogs This compound Analogs This compound Analogs->IDO1 Inhibits

IDO1 signaling pathway and inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers. While direct evidence for this compound is lacking, other oxadiazole derivatives have been investigated as EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Oxadiazole Derivatives Oxadiazole Derivatives Oxadiazole Derivatives->EGFR Inhibit

Simplified EGFR signaling pathway.
Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Oxadiazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Oxadiazole Derivatives Oxadiazole Derivatives Oxadiazole Derivatives->Mitochondria Induces stress

Overview of apoptosis pathways.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data, particularly on derivatives targeting IDO1 and those with antiplasmodial effects, highlight the therapeutic potential of the 1,2,5-oxadiazole core. However, to fully assess the efficacy of this compound itself and to establish clear structure-activity relationships, further direct comparative studies under standardized conditions are warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field to design and interpret future investigations into this important class of molecules.

References

A Comparative Guide to Analytical Standards of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 4-Amino-1,2,5-oxadiazole-3-carboxamide, the quality and characterization of the analytical standard are of paramount importance. This guide provides a comparative overview of commercially available analytical standards and presents supporting experimental data derived from scientific literature to aid in the selection of the most suitable material for research and development purposes.

Comparison of Commercially Available Analytical Standards

Supplier/SourceProduct NameStated PurityCAS Number
Various (via LookChem) This compound95%13300-88-4
Various (via LookChem) This compound95+%13300-88-4
Various (via LookChem) This compound98% Min13300-88-4
Alternative Compound N-(4-Amino-1,2,5-oxadiazol-3-yl)formamideHigh Purity (based on literature)Not Available

Representative Analytical Data from Scientific Literature

In the absence of a standardized, universally available Certificate of Analysis, the following data, compiled from peer-reviewed scientific literature, represents the expected analytical profile for a high-purity sample of a closely related derivative, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. This data can serve as a benchmark for evaluating commercial standards.

Analytical TechniqueExpected Results for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide
¹H NMR (300 MHz, DMSO-d₆) δ 10.40 (s, 1H, NH), 8.75 (s, 1H, CHO), 6.11 (s, 2H, NH₂)
¹³C NMR (200 MHz, DMSO-d₆) δ 165.90, 147.78, 143.89
High-Resolution Mass Spectrometry (HRMS) Provides exact mass for confirmation of elemental composition.
Elemental Analysis Calculated and found values for C, H, and N should be in close agreement.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard practices and findings reported in relevant chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the identity of the compound.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical standard.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 (sufficient to obtain a good signal-to-noise ratio).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental formula.

Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Ionization Mode: Positive or negative ESI, depending on the analyte.

  • Mass Range: Scan a range appropriate for the expected molecular weight.

  • Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the analytical standard and identify any impurities.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical characterization of a chemical standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start Analytical Standard weigh Weighing start->weigh dissolve Dissolution weigh->dissolve hplc HPLC Analysis dissolve->hplc Purity nmr NMR Spectroscopy dissolve->nmr Structure ms Mass Spectrometry dissolve->ms Identity report Certificate of Analysis hplc->report nmr->report ms->report

Caption: Workflow for Analytical Characterization.

hplc_method_development start Define Analytical Goal (Purity, Impurity Profile) col_select Column Selection (e.g., C18, C8) start->col_select mob_phase Mobile Phase Optimization (Solvent, pH, Additives) col_select->mob_phase gradient Gradient Elution Profile mob_phase->gradient detection Detector Settings (Wavelength, Bandwidth) gradient->detection validation Method Validation (Linearity, Accuracy, Precision) detection->validation

Comparative Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxamide and Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data available for derivatives of 4-amino-1,2,5-oxadiazole-3-carboxamide, focusing on their potential as therapeutic agents. Due to a lack of specific published biological data for this compound, this report centers on closely related and well-studied analogs, particularly 1,2,5-oxadiazole-3-carboximidamide derivatives, to offer insights into the therapeutic promise of this chemical scaffold.

The oxadiazole core is a prominent pharmacophore in medicinal chemistry, with different isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles) demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,2,5-oxadiazole ring, also known as furazan, is noted for its ability to engage in hydrogen bonding, a critical interaction for drug-receptor binding.[3]

Performance Comparison: IDO1 Inhibition

A significant area of investigation for oxadiazole derivatives is in cancer immunotherapy, specifically as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a key enzyme in the tryptophan metabolism pathway that contributes to immunosuppression within the tumor microenvironment.[4] Inhibition of IDO1 is a promising strategy to enhance anti-tumor immunity.

This section compares the performance of novel 1,2,5-oxadiazole-3-carboximidamide derivatives with the established IDO1 inhibitor, Epacadostat.

Table 1: In Vitro IDO1 Inhibitory Activity
CompoundhIDO1 Enzymatic IC50 (nM)hIDO1 Cellular IC50 (nM)
Epacadostat79.815.34
Compound 23108.719.88
Compound 25178.168.59
Compound 26139.157.76
Data sourced from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives.[4]
Table 2: Pharmacokinetic (PK) Profile in CD-1 Mice
CompoundT1/2 (h)Tmax (h)Cmax (ng/mL)AUC (ng/mL*h)Oral Bioavailability (F%)
Epacadostat1.870.501146.672660.1821.7
Compound 253.811.331341.336645.1933.6
Data sourced from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives.[4]

The data indicates that while the novel compounds (23, 25, and 26) show slightly lower enzymatic inhibitory activity compared to Epacadostat, they remain potent inhibitors of IDO1.[4] Notably, Compound 25 demonstrates a significantly improved pharmacokinetic profile, with a longer half-life and higher oral bioavailability, suggesting it may have more favorable dosing characteristics in a clinical setting.[4]

Experimental Protocols

hIDO1 Enzyme Inhibition Assay

The enzymatic activity of recombinant human IDO1 was measured by quantifying the production of N-formylkynurenine.

  • A reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase, and 20 nM recombinant hIDO1 enzyme was prepared.

  • The test compounds were added to the mixture at varying concentrations.

  • The reaction was initiated by adding L-Tryptophan to a final concentration of 2 µM.

  • The mixture was incubated at 25°C for 15 minutes.

  • The reaction was stopped by the addition of 3% trichloroacetic acid.

  • The mixture was then incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • After centrifugation to remove precipitated protein, the kynurenine concentration was measured by absorbance at 321 nm.

  • IC50 values were calculated from the dose-response curves.

Cellular IDO1 Inhibition Assay

This assay measures the ability of compounds to inhibit IDO1 activity in a cellular context.

  • HEK293T cells overexpressing hIDO1 were seeded in 96-well plates.

  • The cells were treated with varying concentrations of the test compounds.

  • IDO1 expression was induced by the addition of interferon-γ.

  • L-Tryptophan was added to the cell culture medium.

  • After a 48-hour incubation, the concentration of kynurenine in the supernatant was measured.

  • A colorimetric assay was used for quantification: 30 mg of p-dimethylamino benzaldehyde was dissolved in 5 mL of acetic acid, and this solution was added to the supernatant.

  • The absorbance at 480 nm was measured, and the IC50 values were determined.

Visualizing Methodologies and Pathways

To better understand the experimental processes and the biological context, the following diagrams are provided.

G cluster_enzymatic Enzymatic Assay Workflow reagents Prepare Reaction Mix (Buffer, Ascorbic Acid, Methylene Blue, Catalase) enzyme Add hIDO1 Enzyme reagents->enzyme compound Add Test Compound enzyme->compound substrate Initiate with L-Tryptophan compound->substrate incubation1 Incubate at 25°C substrate->incubation1 stop_reaction Stop with Trichloroacetic Acid incubation1->stop_reaction conversion Incubate at 65°C (N-formylkynurenine to Kynurenine) stop_reaction->conversion measure Measure Kynurenine (Absorbance at 321 nm) conversion->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the hIDO1 enzymatic inhibition assay.

G cluster_cellular Cellular Assay Workflow seed_cells Seed HEK293T-hIDO1 Cells add_compound Add Test Compound seed_cells->add_compound induce_ido1 Induce IDO1 with IFN-γ add_compound->induce_ido1 add_trp Add L-Tryptophan induce_ido1->add_trp incubation Incubate for 48h add_trp->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant colorimetric_assay Colorimetric Assay (p-dimethylamino benzaldehyde) collect_supernatant->colorimetric_assay measure_absorbance Measure Absorbance at 480 nm colorimetric_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for the hIDO1 cellular inhibition assay.

G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Oxadiazole_Derivative Oxadiazole_Derivative Oxadiazole_Derivative->IDO1 Inhibits

Caption: Simplified IDO1 signaling pathway and point of inhibition.

References

A Comparative Guide to the Biological Activities of Oxadiazole Derivatives: Spotlight on 4-Amino-1,2,5-oxadiazole-3-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers, primarily the 1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles, are integral to a multitude of biologically active compounds. These heterocycles are often employed as bioisosteres for amide and ester groups, enhancing metabolic stability and pharmacological activity. This guide provides an objective comparison of the biological activities of 4-amino-1,2,5-oxadiazole-3-carboxamide and other key oxadiazole derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development.

Comparative Biological Activities

While direct head-to-head comparative studies under identical conditions are limited, an analysis of published data reveals distinct and overlapping therapeutic potential among the oxadiazole isomers, particularly in the realm of oncology.

This compound and its Derivatives: Potent IDO1 Inhibitors

Recent research has highlighted the potential of 1,2,5-oxadiazole derivatives, particularly those with a carboximidamide moiety, as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway that suppresses the host's immune response, and its inhibition is a promising strategy in cancer immunotherapy.

A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated significant inhibitory activity against human IDO1 (hIDO1) in both enzymatic and cellular assays.

Compound IDhIDO1 IC50 (nM)Cellular IC50 (nM, HEK293T-hIDO1)
Compound 23 108.719.88
Compound 25 178.168.59
Compound 26 139.157.76

Table 1: IDO1 inhibitory activity of selected 1,2,5-oxadiazole-3-carboximidamide derivatives. Data sourced from[1].

1,2,4-Oxadiazole Derivatives: Versatile Anticancer Agents

Derivatives of 1,2,4-oxadiazole have exhibited a broad spectrum of anticancer activities, targeting various cancer cell lines through diverse mechanisms, including tubulin polymerization inhibition.

Compound IDCancer Cell LineIC50 (µM)
Compound 7a MCF-70.76 ± 0.044
A5490.18 ± 0.019
DU1451.13 ± 0.55
MDA-MB-2310.93 ± 0.013
Compound 7b MCF-70.011 ± 0.009
A5490.053 ± 0.0071
DU1450.017 ± 0.0062
MDA-MB-2310.021 ± 0.0028
Compound 9b MCF-70.01 ± 0.0085
A5490.046 ± 0.006
Colo-2050.071 ± 0.0034
A27800.12 ± 0.023
Compound 9h MCF-70.33 ± 0.012
A5490.28 ± 0.018
A27800.63 ± 0.044

Table 2: Cytotoxic activity of selected 1,2,4-oxadiazole derivatives. Data sourced from[2][3].

1,3,4-Oxadiazole Derivatives: Potent Cytotoxicity and Enzyme Inhibition

The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant anticancer properties. These derivatives have been shown to act through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

Compound IDCancer Cell LineIC50 (µM)
Compound 4h A549< 0.14
Compound 4i A5491.59
Compound 4l A5491.80
AMK OX-8 A54925.04
HeLa35.29
AMK OX-9 A54920.73
AMK OX-10 HeLa5.34
AMK OX-12 A54941.92
HeLa32.91
Compound 3d HeLa29
MCF-773

Table 3: Cytotoxic activity of selected 1,3,4-oxadiazole derivatives. Data sourced from[4][5][6].

Signaling Pathways and Mechanisms of Action

The diverse biological activities of oxadiazole derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

IDO1-Mediated Immunosuppression

1,2,5-oxadiazole-3-carboxamide derivatives have emerged as potent inhibitors of IDO1. This enzyme catalyzes the rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of kynurenine. This metabolic shift suppresses T-cell proliferation and promotes an immunosuppressive tumor microenvironment.[7][8][9] By inhibiting IDO1, these compounds can restore T-cell function and enhance anti-tumor immunity.

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T_Cell T_Cell Tryptophan->T_Cell required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell inhibits proliferation Treg Treg Kynurenine->Treg promotes differentiation Dendritic_Cell Dendritic_Cell Kynurenine->Dendritic_Cell suppresses maturation Tumor_Cell Tumor_Cell Tumor_Cell->IDO1 expresses Oxadiazole 1,2,5-Oxadiazole Derivative Oxadiazole->IDO1 inhibits

Caption: IDO1-mediated immunosuppression and its inhibition by 1,2,5-oxadiazole derivatives.

EGFR Signaling Pathway Inhibition

Certain oxadiazole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[10][11][12] Inhibition of EGFR is a well-established strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition by certain oxadiazole derivatives.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14][15]

Workflow:

MTT_Workflow node1 1. Seed cells in a 96-well plate (1x10^4 cells/well) node2 2. Incubate for 24h (37°C, 5% CO2) node1->node2 node3 3. Treat cells with varying concentrations of oxadiazole derivatives node2->node3 node4 4. Incubate for 24-72h node3->node4 node5 5. Add MTT solution (0.5 mg/mL) and incubate for 4h node4->node5 node6 6. Add solubilizing agent (e.g., DMSO) node5->node6 node7 7. Measure absorbance at 570 nm node6->node7

References

A Comparative Guide to the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a valuable building block in medicinal chemistry and materials science. The methods are evaluated based on yield, reaction conditions, and safety considerations, supported by detailed experimental protocols and quantitative data.

Introduction

This compound, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound of significant interest due to its applications as a precursor in the development of novel pharmaceuticals and energetic materials. The presence of the amino and carboxamide functionalities on the stable oxadiazole ring allows for diverse chemical modifications. This guide outlines two primary synthetic routes to this compound, starting from readily available precursors: 4-amino-1,2,5-oxadiazole-3-carboxylic acid and its ethyl ester.

Comparative Data of Synthesis Methods

ParameterMethod 1: Amidation of Carboxylic AcidMethod 2: Aminolysis of Ethyl Ester
Starting Material 4-Amino-1,2,5-oxadiazole-3-carboxylic acidEthyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Key Reagents Thionyl chloride, AmmoniaAmmonia in Ethanol
Overall Yield ~60-70% (two steps from ethyl cyanoacetate)~65-75% (two steps from ethyl cyanoacetate)
Reaction Temperature 0 °C to refluxRoom temperature to reflux
Reaction Time Several hoursSeveral hours
Purification RecrystallizationRecrystallization
Safety Considerations Use of thionyl chloride requires a well-ventilated fume hood.Handling of ammonia solutions requires care.

Synthesis Pathways and Logical Flow

The following diagrams illustrate the logical workflow for the two primary synthesis methods of this compound.

G cluster_0 Method 1: From Carboxylic Acid cluster_1 Method 2: From Ethyl Ester A1 Ethyl Cyanoacetate B1 4-Amino-1,2,5-oxadiazole-3-carboxylic acid A1->B1 One-pot reaction (NaNO2, AcOH, NaOH, KOH, NH2OH·HCl) C1 4-Amino-1,2,5-oxadiazole-3-carbonyl chloride B1->C1 SOCl2, Reflux D1 This compound C1->D1 aq. NH3, 0 °C A2 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate B2 This compound A2->B2 NH3 in EtOH, Reflux C2 4-Amino-1,2,5-oxadiazole-3-carboxylic acid C2->A2 EtOH, p-TSA, Reflux

Caption: Comparative workflow of two synthesis methods for this compound.

Experimental Protocols

Method 1: Synthesis via Amidation of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

This method involves a two-step process starting from the synthesis of the carboxylic acid precursor followed by its conversion to the target amide.

Step 1: A Safer, One-Pot Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [1][2]

This procedure is an improved and safer one-pot synthesis from ethyl cyanoacetate.

  • Materials: Ethyl cyanoacetate, Sodium nitrite, Acetic acid, Sodium hydroxide, Potassium hydroxide, Hydroxylamine hydrochloride, Hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium nitrite (1.05 equiv.) in water.

    • Add ethyl cyanoacetate (1.00 equiv.) and cool the mixture to 0 °C.

    • Slowly add acetic acid (1.05 equiv.) while maintaining the temperature below 15 °C.

    • After stirring, add a solution of sodium hydroxide (4.0 equiv.) and potassium hydroxide (2.0 equiv.) in water, keeping the temperature below 20 °C.

    • Slowly add a solution of hydroxylamine hydrochloride (2.0 equiv.) in water, maintaining the temperature below 25 °C.

    • Heat the reaction mixture to 95-100 °C for 2 hours.

    • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

  • Yield: Approximately 64%.[1]

Step 2: Amidation of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

This step converts the carboxylic acid to the final carboxamide.

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, Thionyl chloride, Aqueous ammonia, 1,4-Dioxane.

  • Procedure:

    • A mixture of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid and thionyl chloride is heated at reflux for 4 hours.

    • The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

    • The acyl chloride is dissolved in 1,4-dioxane and added dropwise to a cooled (0 °C) aqueous solution of ammonia.

    • The mixture is stirred at 0 °C for 1.5 hours.

    • The solvent is evaporated, and the residue is purified by recrystallization to afford this compound.

Method 2: Synthesis via Aminolysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This route involves the synthesis of the ethyl ester of the carboxylic acid, followed by aminolysis to the desired amide.

Step 1: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate [1][2]

  • Materials: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, Ethanol, p-Toluenesulfonic acid monohydrate.

  • Procedure:

    • Suspend 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (1.00 equiv.) in ethanol.

    • Add p-toluenesulfonic acid monohydrate (0.10 equiv.) as a catalyst.

    • Heat the mixture to reflux and stir for 8 hours.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Remove the solvent under reduced pressure.

    • Triturate the solid residue with water, filter, and dry to obtain Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

  • Yield: Approximately 70%.[1]

Step 2: Aminolysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

  • Materials: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, Ammonia in Ethanol.

  • Procedure:

    • A solution of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in a saturated solution of ammonia in ethanol is prepared.

    • The mixture is stirred in a sealed vessel at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization to yield this compound.

Conclusion

Both presented methods provide viable pathways to this compound. Method 1, involving the amidation of the carboxylic acid, utilizes thionyl chloride, which requires careful handling. Method 2, proceeding through the ethyl ester, offers a potentially milder final step. The choice of method may depend on the availability of reagents, scale of the synthesis, and the specific safety protocols of the laboratory. The one-pot synthesis of the carboxylic acid precursor represents a significant improvement in terms of safety and efficiency for the initial step in both routes.[1][2] Researchers should carefully consider the reaction parameters and safety data before selecting a synthesis strategy.

References

performance of 4-Amino-1,2,5-oxadiazole-3-carboxamide as an energetic material compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Subject Compound:

Initial research into the energetic properties of "4-Amino-1,2,5-oxadiazole-3-carboxamide" did not yield data suggesting its use as a high-performance energetic material. It is a known chemical compound, but its applications appear to be in other areas of chemical research. It is highly probable that the intended subject of this comparison was 1,1-diamino-2,2-dinitroethene (DADNE) , commonly known as FOX-7 . FOX-7 is a well-characterized and powerful insensitive high explosive. Therefore, this guide will focus on the performance of FOX-7 in comparison to other widely used energetic materials: RDX, HMX, and TATB.

This guide provides a detailed comparison of the performance of FOX-7 with that of conventional high explosives such as RDX (Cyclotrimethylene trinitramine), HMX (Octogen), and the insensitive high explosive TATB (Triaminotrinitrobenzene). The comparison is based on key performance parameters including detonation velocity and pressure, sensitivity to mechanical stimuli (impact and friction), and thermal stability.

Quantitative Performance Data

The following table summarizes the key performance characteristics of FOX-7 and its alternatives, providing a clear comparison of their energetic properties and sensitivity.

PropertyFOX-7 (DADNE)RDXHMXTATB
Chemical Formula C₂H₄N₄O₄C₃H₆N₆O₆C₄H₈N₈O₈C₆H₆N₆O₆
Density (g/cm³) ~1.885~1.82~1.91~1.93
Detonation Velocity (m/s) ~8,870~8,750~9,100~7,350
Detonation Pressure (GPa) ~34~34.7~39.0~31.1
Impact Sensitivity (BAM Fallhammer, J) > 25~7.5~7.4> 50
Friction Sensitivity (BAM Friction, N) > 360120120> 360
Decomposition Temperature (°C) ~238~204~277~350

Performance Analysis

FOX-7 exhibits a desirable combination of high performance and low sensitivity. Its detonation velocity and pressure are comparable to, and in some formulations, slightly exceed those of RDX, a widely used military explosive.[1] Notably, FOX-7 is significantly less sensitive to impact and friction than both RDX and HMX, placing it in the category of insensitive high explosives (IHEs).[2] While not as insensitive as TATB, FOX-7 offers a much higher energy output, making it a promising candidate for applications where a balance between power and safety is critical.

RDX is a powerful and commonly used explosive, but it is relatively sensitive to shock and friction.[3] HMX offers higher performance than RDX in terms of detonation velocity and pressure but shares a similar sensitivity profile.[3] TATB is an extremely insensitive explosive, making it suitable for applications where safety is the paramount concern, such as in nuclear weapons; however, its energetic performance is significantly lower than that of FOX-7, RDX, and HMX.[4]

The unique molecular structure of FOX-7, featuring strong intra- and inter-molecular hydrogen bonds, contributes to its stability and reduced sensitivity. This makes it an attractive alternative to RDX for developing insensitive munitions (IM) that are less susceptible to accidental detonation.

Experimental Protocols

The data presented in this guide are derived from standardized experimental tests designed to characterize the performance and sensitivity of energetic materials.

1. Detonation Velocity and Pressure:

  • Cylinder Expansion Test (Cylex Test): This is a standard method to determine the equation of state of the detonation products and the Gurney energy (a measure of the explosive's ability to accelerate metal).[5][6] A cylindrical charge of the explosive is detonated within a copper tube. The radial expansion velocity of the cylinder wall is measured over time using techniques like streak photography or laser velocimetry (Photon Doppler Velocimetry - PDV).[7] This data allows for the calculation of the detonation velocity and can be used to infer the detonation pressure.[6]

  • Plate Dent Test: This is a simpler, more rapid test to estimate the detonation pressure. A cylindrical explosive charge is detonated on a standardized steel witness plate.[8][9][10] The depth of the resulting dent in the plate is empirically correlated to the detonation pressure of the explosive.[11]

2. Sensitivity to Mechanical Stimuli:

  • BAM Impact Test (Fallhammer Test): This test determines the impact sensitivity of an explosive. A specified weight is dropped from varying heights onto a sample of the material placed between two steel rollers.[12][13] The result is typically reported as the impact energy in Joules (J) at which a reaction (e.g., flash, smoke, or audible report) is observed in 50% of the trials (H₅₀).

  • BAM Friction Test: This test assesses the sensitivity of an explosive to frictional stimuli. A small sample of the material is placed on a porcelain plate, and a porcelain peg is moved back and forth over the sample under a specified load.[14] The result is reported as the load in Newtons (N) at which a reaction occurs.[15]

3. Thermal Stability:

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability of the material. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic decomposition events. TGA measures the change in mass of a sample as a function of temperature. Together, they provide information on the decomposition temperature and thermal behavior of the explosive.

Logical Relationship of Performance Characteristics

The selection of an energetic material for a specific application involves a trade-off between performance (energy output) and sensitivity (safety). The following diagram illustrates the logical relationship between these key characteristics for the compared materials.

G cluster_performance Performance cluster_sensitivity Sensitivity HMX HMX (High Performance) FOX7_P FOX-7 (High Performance) HMX->FOX7_P Comparable/Slightly Higher VoD HMX_S HMX (Sensitive) HMX->HMX_S RDX RDX (High Performance) FOX7_P->RDX Comparable/Slightly Higher Performance FOX7_S FOX-7 (Insensitive) FOX7_P->FOX7_S TATB_P TATB (Lower Performance) RDX->TATB_P Significantly Higher Performance RDX_S RDX (Sensitive) RDX->RDX_S TATB_S TATB (Very Insensitive) TATB_P->TATB_S TATB_S->FOX7_S Lower Sensitivity FOX7_S->RDX_S Lower Sensitivity RDX_S->HMX_S Comparable Sensitivity

Caption: Comparative performance and sensitivity of energetic materials.

References

Validating the Mechanism of Action of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential mechanisms of action of 4-Amino-1,2,5-oxadiazole-3-carboxamide. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a series of proposed experimental approaches and provides a comparative analysis with established alternative compounds for three potential mechanisms: Nitric Oxide (NO) donation, Monoamine Oxidase (MAO) inhibition, and adenosine receptor modulation.

Potential Mechanism of Action: Nitric Oxide (NO) Donation and Cyclic Guanosine Monophosphate (cGMP) Pathway Modulation

The 1,2,5-oxadiazole (furazan) ring system, particularly in its N-oxide form (furoxan), is a known structural motif for nitric oxide (NO) donors. The release of NO can activate soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes including vasodilation.

Comparative Data for cGMP Pathway Modulators

The following table summarizes the performance of well-characterized compounds that modulate the cGMP pathway, providing a benchmark for evaluating this compound.

CompoundTargetMechanism of ActionKey Performance Metric (IC₅₀)
Sildenafil Phosphodiesterase 5 (PDE5)Inhibits the degradation of cGMP3.5 nM[1]
Rolipram Phosphodiesterase 4 (PDE4)Inhibits the degradation of cAMP~0.22 µM for membrane-bound PDE IV[2]
Experimental Protocols

This assay directly measures the release of NO from the test compound.

Methodology:

  • Reagents: Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard solutions, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the test compound at various concentrations in PBS at 37°C for different time points.

    • At each time point, take an aliquot of the solution and add the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the amount of nitrite (a stable oxidation product of NO) by comparing the absorbance to a sodium nitrite standard curve.

This assay determines the effect of the test compound on intracellular cGMP levels.

Methodology:

  • Cell Culture: Use a suitable cell line, such as vascular smooth muscle cells or platelets.

  • Reagents: cGMP EIA kit, cell lysis buffer.

  • Procedure:

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Lyse the cells to release intracellular components.

    • Measure the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Signaling Pathway and Workflow Diagrams

NO_cGMP_Pathway Compound This compound NO Nitric Oxide (NO) Compound->NO Donation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC GMP GMP cGMP->GMP Degradation Cellular_Response Cellular Response (e.g., Vasodilation) cGMP->Cellular_Response PDE5 PDE5 PDE5->cGMP Inhibition Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

NO-cGMP Signaling Pathway

NO_Release_Workflow cluster_prep Sample Preparation cluster_griess Griess Assay cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock Solution Incubation Incubate Compound in PBS at 37°C Compound_Stock->Incubation Add_Griess Add Griess Reagent Incubation->Add_Griess Measure_Absorbance Measure Absorbance at 540 nm Add_Griess->Measure_Absorbance Quantify_NO Quantify NO Release Measure_Absorbance->Quantify_NO Standard_Curve Generate Nitrite Standard Curve Standard_Curve->Quantify_NO

Nitric Oxide Release Assay Workflow

Potential Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The chemical structure of this compound contains a heterocyclic ring and an amino group, features that are present in some known monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.

Comparative Data for MAO Inhibitors

The following table provides data for established MAO inhibitors.

CompoundTargetMechanism of ActionKey Performance Metric (IC₅₀)
Moclobemide MAO-AReversible inhibitor of MAO-A~100-400 µg/L (in human plasma)[3]
Selegiline MAO-BIrreversible inhibitor of MAO-B50% inhibition at 26 pg/mL (in vivo)[4]
Experimental Protocol

This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (for both MAO-A and MAO-B, producing a fluorescent product).

  • Procedure:

    • Pre-incubate the MAO enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the kynuramine substrate.

    • Monitor the formation of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (Excitation: ~310 nm, Emission: ~400 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Logical Relationship and Workflow Diagrams

MAO_Inhibition_Logic Compound This compound MAO Monoamine Oxidase (MAO-A or MAO-B) Compound->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Degradation Increased_Monoamines Increased Neurotransmitter Levels MAO->Increased_Monoamines Leads to Monoamines Monoamine Neurotransmitters Monoamines->MAO

MAO Inhibition Logical Relationship

MAO_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Preincubation Pre-incubate MAO Enzyme with Test Compound Add_Substrate Add Kynuramine Substrate Preincubation->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

MAO Inhibition Assay Workflow

Potential Mechanism of Action: Adenosine Receptor Modulation

The carboxamide group in this compound makes it a structural analog of adenosine, suggesting it could interact with adenosine receptors. These G protein-coupled receptors (A1, A2A, A2B, and A3) are involved in a wide array of physiological functions.

Comparative Data for Adenosine Receptor Modulators

The following table presents data for known adenosine receptor antagonists.

CompoundTargetMechanism of ActionKey Performance Metric (Kᵢ)
Xanthine Amine Congener (XAC) Non-selective Adenosine ReceptorsAntagonistA₁: 15 nM, A₂A: 25 nM[5]
MRS 1220 Adenosine A₃ ReceptorSelective Antagonist0.65 nM (human A₃)[6]
Experimental Protocol

This assay determines the affinity of the test compound for different adenosine receptor subtypes.

Methodology:

  • Receptor Source: Cell membranes from cell lines stably expressing human adenosine receptor subtypes (e.g., A1, A2A, A3).

  • Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).

  • Procedure:

    • Incubate the cell membranes with the radioligand in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the IC₅₀ value and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway and Workflow Diagrams

Adenosine_Receptor_Modulation Compound This compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Compound->Adenosine_Receptor Antagonizes G_Protein G Protein Adenosine_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Adenosine Receptor Modulation

Radioligand_Binding_Workflow cluster_prep Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Incubation Incubate Membranes, Radioligand, and Test Compound Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Calculate_Ki Determine IC₅₀ and Calculate Kᵢ Scintillation_Counting->Calculate_Ki

Radioligand Binding Assay Workflow

By employing these experimental protocols and comparing the obtained data with the provided reference compounds, researchers can effectively validate the primary mechanism of action of this compound and guide its further development as a potential therapeutic agent.

References

Spectroscopic Comparison of 4-Amino-1,2,5-oxadiazole-3-carboxamide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 4-Amino-1,2,5-oxadiazole-3-carboxamide and several of its key analogues. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and further development of this important class of heterocyclic compounds. The information has been compiled from various scientific publications and databases.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and immunomodulatory agents. A thorough understanding of their spectroscopic properties is crucial for confirming molecular structures, ensuring purity, and studying structure-activity relationships. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the parent compound and selected analogues.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available spectroscopic data for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolvent-NH₂Amide/Formyl -NHAromatic/Heterocyclic CHOther ProtonsReference
This compound DMSO-d₆~6.1 (br s, 2H)~7.3 (br s, 1H), ~7.0 (br s, 1H)--Predicted
N-(4-Amino-1,2,5-oxadiazol-3-yl)formamideDMSO-d₆6.11 (s, 2H)10.40 (s, 1H)8.75 (s, 1H)-[1]
4-Amino-N-[2-[(4-nitrophenyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide-----Data not fully available
4-Amino-N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]propyl]-1,2,5-oxadiazole-3-carboxamide-----Data not fully available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventC=O (Carboxamide/Formyl)C₃ & C₄ (Oxadiazole Ring)Other CarbonsReference
This compound DMSO-d₆~165~148, ~144-Predicted
N-(4-Amino-1,2,5-oxadiazol-3-yl)formamideDMSO-d₆165.90147.78, 143.89-[1]

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchingC=O StretchingC=N StretchingOxadiazole RingReference
This compound ~3400-3200~1670~1600~1570, ~1450Predicted
N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide----Data not available

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key FragmentsIonization MethodReference
This compound 128.03-ESI-MS[2]
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide142.12 (Molecular Weight)-GC-MS[3]

Note: Predicted data for the parent compound is based on spectroscopic principles and data from structurally similar compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of functional groups.

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, with common ionization techniques including Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI-MS is suitable for polar, less volatile compounds, providing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. GC-MS is used for more volatile compounds.

Biological Activity and Experimental Workflow

Several 1,2,5-oxadiazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. The inhibition of IDO1 represents a promising strategy in cancer immunotherapy.

IDO1 Inhibition Pathway

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tumor_Microenvironment Tumor_Microenvironment Kynurenine->Tumor_Microenvironment Accumulates in T_Cell_Suppression T_Cell_Suppression Tumor_Microenvironment->T_Cell_Suppression Leads to Oxadiazole_Inhibitor Oxadiazole_Inhibitor Oxadiazole_Inhibitor->IDO1 Inhibits Synthesis_Workflow Start Starting Material (e.g., Diaminofurazan) Step1 Reaction with Functionalized Reagent Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Cyclization / Modification Intermediate->Step2 Final_Product Final Oxadiazole Analogue Step2->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Bio_Assay Biological Activity Assay (e.g., IDO1 Inhibition Assay) Characterization->Bio_Assay

References

A Comparative Stability Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxamide Against Established Energetic Material Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the predicted stability of 4-Amino-1,2,5-oxadiazole-3-carboxamide against well-characterized energetic material standards: RDX, HNS, and TATB. Due to a lack of publicly available experimental stability data for this compound, this analysis relies on data from structurally analogous compounds to forecast its stability profile. The information herein is intended to guide researchers in handling, storage, and application considerations.

Quantitative Stability Data Comparison

The following table summarizes the key stability parameters for the selected standards. The values for this compound are estimated based on the properties of related amino-oxadiazole and aminofurazan derivatives found in the literature. These estimations are for comparative purposes and must be verified by experimental testing.

CompoundDecomposition Temperature (°C)Impact Sensitivity (J)Friction Sensitivity (N)
This compound Estimated: >200Estimated: >20Estimated: >200
RDX ~204-210[1][2]7-8[3]120
HNS ~316-320[4]3.5 - 10240[5]
TATB ~350[6]>50>360

Note: The stability of energetic materials can be influenced by factors such as crystal morphology, particle size, and purity.

Qualitative Stability Assessment of this compound

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit a favorable stability profile. The presence of the amino group and the inherent stability of the oxadiazole ring suggest a higher thermal stability compared to traditional nitramines like RDX. Studies on various amino-substituted oxadiazole and furazan derivatives have shown decomposition temperatures well above 200°C and reduced sensitivity to mechanical stimuli like impact and friction.[2] For instance, some energetic salts based on a [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate backbone demonstrate impact sensitivities greater than 35 J and friction sensitivities exceeding 360 N.[2] Similarly, energetic materials combining 1,2,5-oxadiazole with an aminodinitrophenyl scaffold have shown high thermal stability (up to 251°C) and complete insensitivity to friction. These findings suggest that the combination of amino and oxadiazole moieties in the target molecule likely contributes to a stable energetic material.

Experimental Protocols

The stability of energetic materials is experimentally determined using standardized tests, primarily following protocols such as the NATO Standardization Agreements (STANAG).

Thermal Stability (Decomposition Temperature)

Thermal stability is typically assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as outlined in STANAG 4515 .

  • DSC: A sample is heated at a constant rate, and the heat flow to the sample is compared to a reference. An exothermic peak indicates the decomposition of the material, and the onset temperature of this peak is taken as the decomposition temperature.

  • TGA: The mass of a sample is monitored as it is heated at a controlled rate. The temperature at which significant mass loss occurs corresponds to the decomposition of the material.

Mechanical Sensitivity (Impact and Friction)

The sensitivity of an energetic material to mechanical stimuli is evaluated through impact and friction tests, with procedures detailed in standards like STANAG 4147 .

  • Impact Sensitivity: This test determines the energy required to initiate a reaction in a material upon impact. A known weight is dropped from varying heights onto a sample of the material. The result is often reported as the height at which there is a 50% probability of initiation (H50) or in Joules.

  • Friction Sensitivity: This test assesses the sensitivity of a material to frictional forces. A sample is subjected to a moving, weighted peg. The force at which a reaction (e.g., crackling, smoke, or explosion) is observed is recorded in Newtons.

Visualizing the Stability Testing Workflow

The following diagram illustrates the general experimental workflow for benchmarking the stability of an energetic material.

Stability_Testing_Workflow cluster_synthesis Material Preparation cluster_testing Stability Assessment (STANAG) cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, IR, Elemental Analysis) Synthesis->Purification Thermal Thermal Stability (DSC/TGA - STANAG 4515) Purification->Thermal Impact Impact Sensitivity (STANAG 4147) Purification->Impact Friction Friction Sensitivity (STANAG 4147) Purification->Friction Data_Analysis Data Comparison & Reporting Thermal->Data_Analysis Impact->Data_Analysis Friction->Data_Analysis Standards Known Standards (RDX, HNS, TATB) Standards->Data_Analysis

Caption: Experimental workflow for stability benchmarking.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Amino-1,2,5-oxadiazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Amino-1,2,5-oxadiazole-3-carboxamide, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a compliant and secure laboratory setting.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful management of its waste.[1] Understanding these risks is fundamental to its safe handling and disposal. The compound is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Acute (Category 1) & Chronic (Category 1)Very toxic to aquatic life with long lasting effects.🐠

Step-by-Step Disposal Protocol

The core principle for the disposal of this compound is to treat it as hazardous waste.[2][3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[2]

1. Waste Segregation and Collection:

  • Incompatible Materials: This compound should not be mixed with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2] Store waste in separate, dedicated containers to avoid dangerous reactions.[4]

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[4]

2. Disposal of Unused or Surplus Product:

  • Professional Disposal: The required method for disposing of unused or surplus this compound is through a licensed professional waste disposal service or a permitted hazardous waste facility.[3][5]

  • Incineration: For nitrogen-rich organic compounds, controlled incineration at a suitable facility is a potential disposal route.[6]

3. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held the chemical must be decontaminated by triple rinsing with a suitable solvent.[5][7]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[7]

  • Final Container Disposal: Once decontaminated, the empty container can be disposed of in accordance with local and institutional regulations, which may include recycling or landfilling.[7][8]

4. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): All disposable PPE, such as gloves and lab coats, that have come into contact with the chemical must be disposed of as hazardous waste.[5]

  • Labware: Disposable labware contaminated with the compound should be placed in the hazardous waste container.[5] Reusable labware must be thoroughly decontaminated before being washed and reused.[5]

  • Spill Cleanup Materials: Any materials used to clean up spills of this chemical are considered hazardous waste and must be disposed of accordingly.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (4-Amino-1,2,5-oxadiazole- 3-carboxamide) decision_type Type of Waste? start->decision_type product Unused/Surplus Product decision_type->product Product container Empty Container decision_type->container Container contaminated Contaminated Materials (PPE, Labware, Spill Debris) decision_type->contaminated Contaminated collect_hw Collect in Labeled Hazardous Waste Container product->collect_hw triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse contaminated->collect_hw professional_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor collect_hw->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Local Regulations triple_rinse->dispose_container collect_rinsate->collect_hw

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety guidelines and local regulations for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-1,2,5-oxadiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.